Methyl 5-nitrobenzofuran-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-nitro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-15-10(12)9-5-6-4-7(11(13)14)2-3-8(6)16-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFPOZLVAJOEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478583 | |
| Record name | methyl 5-nitrobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104862-11-5 | |
| Record name | methyl 5-nitrobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"spectroscopic data (NMR, IR, MS) of Methyl 5-nitrobenzofuran-2-carboxylate"
Technical Whitepaper: Spectroscopic Elucidation of Methyl 5-nitrobenzofuran-2-carboxylate
Executive Summary
Methyl 5-nitrobenzofuran-2-carboxylate (CAS: 104862-11-5) represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and antitubercular agents.[1] Its fused heterocyclic core—comprising a benzene ring fused to a furan ring—exhibits unique electronic properties due to the push-pull system created by the electron-withdrawing nitro group at position C5 and the ester moiety at position C2.[1]
This technical guide provides a rigorous breakdown of the spectroscopic signature of this molecule.[1] Unlike standard data sheets, this document focuses on the causality of the signals—explaining why specific shifts and fragmentation patterns occur—to aid researchers in structural validation and impurity profiling.[1]
Structural Analysis & Synthesis Context
To interpret spectroscopic data accurately, one must understand the molecule's origin and electronic environment.[1] The synthesis typically involves the Rap-Stoermer condensation or similar cyclization of 2-hydroxy-5-nitrobenzaldehyde with methyl chloroacetate (or bromoacetate) under basic conditions.[1]
Implication for Spectroscopy:
-
Impurity Alert: The presence of unreacted aldehyde results in a distinctive aldehyde proton signal (~10 ppm) and O-H stretch (~3200-3400 cm⁻¹), which must be absent in the pure product.[1]
-
Electronic Environment: The nitro group (
) at C5 strongly deshields the ortho-protons (H4 and H6), pushing their NMR signals downfield.[1] The ester at C2 locks the conjugation, affecting the chemical shift of the furan proton (H3).[1]
Figure 1: Synthesis & Structural Logic
Caption: Synthesis pathway via Rap-Stoermer condensation, highlighting the origin of potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is the definitive fingerprint for this molecule.[1] The data below assumes a solvent of DMSO-d₆ due to the poor solubility of nitro-fused aromatics in chloroform (
H NMR Assignment Strategy
The benzofuran ring system numbering places the oxygen at position 1, the carboxylate at position 2, and the nitro group at position 5.[1]
| Position | Type | Multiplicity | Chemical Shift ( | Coupling ( | Diagnostic Logic |
| H-4 | Aromatic | Doublet (d) | 8.65 – 8.75 | Most Deshielded. Located ortho to the | |
| H-6 | Aromatic | Doublet of Doublets (dd) | 8.30 – 8.38 | Ortho to Nitro. Deshielded by | |
| H-7 | Aromatic | Doublet (d) | 7.90 – 8.00 | Least Deshielded Aromatic. Meta to the nitro group.[1] Shows only strong ortho-coupling.[1] | |
| H-3 | Furan | Singlet (s) | 7.80 – 7.85 | - | Diagnostic Singlet. The furan ring proton.[1] Often appears as a sharp singlet or very fine doublet (long range).[1] |
| -OCH₃ | Ester | Singlet (s) | 3.90 – 3.95 | - | Methoxy Group. Classic methyl ester region.[1] Integration must be 3H.[1] |
Protocol for Validation:
-
Solvent Choice: Use DMSO-d₆.[2] In
, shifts may move upfield by ~0.1-0.2 ppm, but solubility may be incomplete, leading to broadened peaks.[1] -
Coupling Check: Verify the
value of H-6.[1] It must show a large coupling (~9Hz) and a small coupling (~2Hz).[1] If it appears as a triplet, the assignment is incorrect.
C NMR Key Signals
-
Carbonyl (C=O): ~158-159 ppm.[1]
-
C-5 (C-NO₂): ~144 ppm (Deshielded ipso carbon).[1]
-
C-2 (Furan): ~147-148 ppm.[1]
-
Methoxy (-OCH₃): ~52-53 ppm.[1]
Infrared (IR) Spectroscopy
IR is used primarily for functional group validation.[1] The spectrum should be acquired using ATR (Attenuated Total Reflectance) on the solid powder.[1]
| Functional Group | Wavenumber ( | Intensity | Notes |
| C=O (Ester) | 1720 – 1740 | Strong | Diagnostic carbonyl stretch.[1] Sharp and intense. |
| NO₂ (Asymmetric) | 1520 – 1540 | Strong | Characteristic nitro band.[1] |
| NO₂ (Symmetric) | 1340 – 1360 | Medium | Paired with the 1530 band; confirms nitro presence.[1] |
| C=C (Aromatic) | 1600, 1475 | Medium | Benzofuran skeletal vibrations.[1] |
| C-O (Ester) | 1200 – 1250 | Strong | "Fingerprint" region stretch.[1] |
Quality Control Check: Absence of a broad band at 3200-3500
Mass Spectrometry (MS) & Fragmentation
Mass spectrometry (EI or ESI) confirms the molecular weight and provides structural evidence through fragmentation.[1]
Fragmentation Pathway (EI - 70eV)
The molecule typically follows a "loss of alkoxy" followed by "loss of carbonyl" pathway, characteristic of aromatic esters.[1]
-
Molecular Ion (
): m/z 221 (Base peak or high intensity).[1] -
Loss of Methoxy (
): m/z 190 . Cleavage of the ester bond.[1][5] -
Loss of Carbonyl (
): m/z 162 .[1] Ring contraction or loss of the carbonyl from the ester functionality.[1] -
Loss of Nitro (
): m/z 175 (from parent) or 144 (from the 190 fragment).[1]
Figure 2: MS Fragmentation Logic
Caption: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.[1]
Experimental Protocol for Data Acquisition
To ensure reproducibility (Trustworthiness), follow this standardized workflow:
Sample Preparation:
-
Solvent: Dissolve 10 mg of Methyl 5-nitrobenzofuran-2-carboxylate in 0.6 mL of DMSO-d₆ (99.9% D).
-
Tube: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any turbidity is observed.[1]
Instrument Parameters (
-
Frequency: 400 MHz or higher recommended for resolving the H-4/H-6 meta-coupling.[1]
-
Scans: 16 scans (sufficient for 10mg sample).[1]
-
Pulse Delay (D1): Set to
3.0 seconds.-
Reasoning: Aromatic protons adjacent to electron-withdrawing groups (nitro) can have longer relaxation times (
).[1] A short D1 results in integration errors (underestimating the aromatic protons vs. the methyl singlet).
-
References
-
Synthesis & General Characterization: Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013).[1] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013.[1]
-
Spectroscopic Analogues (Ethyl Ester Data): Sigma-Aldrich.[1] (n.d.). Ethyl 5-nitrobenzofuran-2-carboxylate Product Specification & Spectra. [1]
-
NMR Prediction & Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][6] (Standard reference for calculating aromatic shifts based on Nitro/Ester substituent constants).
-
Mass Spectrometry of Nitro-Aromatics: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on fragmentation patterns of nitro and ester compounds).
Sources
The Pharmacophore of Hypoxia: A Technical Guide to Nitrobenzofuran Derivatives
Executive Summary
This technical guide analyzes the biological activity, mechanism of action (MOA), and synthetic utility of nitrobenzofuran derivatives. Unlike simple furan therapeutics (e.g., nitrofurantoin), the fused benzene ring in nitrobenzofurans provides a lipophilic scaffold that enhances membrane permeability and allows for specific hydrophobic pocket interactions in targets such as N-myristoyltransferase (NMT) and tubulin .
Crucially, the nitro group on the benzofuran core functions not merely as a substituent but as a bioreductive warhead . In hypoxic environments (solid tumors or granulomas), this moiety is enzymatically reduced to reactive intermediates, conferring selectivity that is a cornerstone of modern prodrug design.
Part 1: Structural Basis & Structure-Activity Relationship (SAR)
The biological efficacy of nitrobenzofurans is dictated by the electronic environment of the furan ring and the positioning of the nitro group.
The Nitro Group as a Bioreductive Switch
In normoxic tissues, the nitro group is stable. However, in hypoxic conditions (common in solid tumors and Mycobacterium tuberculosis granulomas), nitrobenzofurans undergo enzymatic reduction by type I/II nitroreductases.
-
Mechanism:
. -
Toxicity/Activity: The hydroxylamine intermediate is highly electrophilic, capable of alkylating DNA or inhibiting essential enzymes via covalent modification.
SAR Critical Points
-
C-5 vs. C-7 Substitution: The 5-nitrobenzofuran isomers generally exhibit higher antimicrobial potency due to optimal electronic resonance with the C-2 position.
-
C-2 Functionalization: Introduction of hydrazide or chalcone moieties at C-2 significantly shifts activity from antimicrobial to antiproliferative (anticancer) by enabling tubulin binding.
Part 2: Therapeutic Mechanisms
Antitubercular Activity: The NarL & InhA Axis
Nitrobenzofuran derivatives have emerged as potent agents against Mycobacterium tuberculosis (MTB), particularly targeting latent phase survival.
-
Target 1: NarL Inhibition: Latent MTB relies on nitrate respiration. 5-nitrobenzofuran derivatives have been shown to dock into the active site of NarL (Nitrate/nitrite response regulator), disrupting the signal transduction required for anaerobic survival [1].
-
Target 2: InhA/Pks13: Similar to isoniazid, certain benzofuran derivatives interfere with mycolic acid synthesis, compromising the mycobacterial cell wall.
Anticancer Activity: Dual-Mode Action
-
Tubulin Polymerization Inhibition: Benzofuran-chalcone hybrids bind to the colchicine site of tubulin. This prevents microtubule assembly, arresting cells in the G2/M phase and triggering apoptosis [2].[1]
-
Hypoxia-Selective Cytotoxicity: The 5-nitrobenzofuran core acts as a prodrug. In hypoxic tumor cores, one-electron reduction generates a nitro-radical anion. This radical induces oxidative stress and DNA strand breaks, selectively killing cancer cells while sparing normoxic healthy tissue [3].
Antifungal Activity: N-Myristoyltransferase (NMT)
Benzofuran derivatives inhibit NMT, an enzyme essential for the post-translational modification of proteins in fungi like C. albicans.[2] Inhibition prevents the membrane localization of signaling proteins, leading to fungal cell death [4].
Part 3: Visualization of Mechanisms
Diagram 1: Bioreductive Activation Pathway
This diagram illustrates the conversion of the nitrobenzofuran prodrug into its active DNA-damaging form under hypoxic conditions.
Caption: Figure 1. Bioreductive activation mechanism of nitrobenzofurans in hypoxic environments leading to cytotoxicity.
Part 4: Experimental Protocols
Synthesis: Rap-Stoermer Condensation for 2-Acyl-5-Nitrobenzofurans
This protocol is the industry standard for generating the benzofuran scaffold from salicylaldehydes.
Reagents:
-
5-Nitrosalicylaldehyde (1.0 eq)
-
-Bromoacetophenone (1.0 eq) (or relevant
-haloketone) -
Potassium Carbonate (
, 2.0 eq) -
Acetonitrile (ACN) or DMF (Anhydrous)
Protocol:
-
Preparation: Dissolve 5-nitrosalicylaldehyde in anhydrous ACN in a round-bottom flask.
-
Base Addition: Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. Critical: Ensure anhydrous conditions to prevent side reactions. -
Alkylation/Cyclization: Add
-bromoacetophenone dropwise. -
Reflux: Heat the mixture to reflux (
for ACN) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). -
Workup: Cool to RT, filter off inorganic salts, and evaporate the solvent.
-
Purification: Recrystallize from ethanol. Yields typically range from 70–85%.
Biological Assay: Resazurin Microtiter Assay (REMA) for Anti-TB Activity
This colorimetric assay is preferred for high-throughput screening of nitrobenzofurans against M. tuberculosis H37Rv.
Materials:
-
Middlebrook 7H9 broth (supplemented with OADC).
-
Resazurin sodium salt powder.
-
96-well plate.
Workflow:
-
Inoculum Prep: Adjust MTB culture to
CFU/mL. -
Compound Dilution: Prepare serial two-fold dilutions of the nitrobenzofuran derivative in DMSO (Final conc. range: 0.1 – 100
). -
Incubation: Add
of inoculum to each well containing drug. Incubate at for 7 days. -
Development: Add
of 0.02% resazurin solution. Incubate for an additional 24 hours. -
Readout:
-
Blue: No growth (Inhibition).
-
Pink: Bacterial growth (Resazurin reduced to resorufin).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Diagram 2: Synthetic Workflow (Rap-Stoermer)
Caption: Figure 2. Step-by-step Rap-Stoermer condensation protocol for synthesizing the nitrobenzofuran core.
Part 5: Quantitative Data Summary
Table 1: Comparative Biological Activity of Selected Nitrobenzofuran Derivatives
| Derivative Class | Substitution (R) | Target Organism/Cell | IC50 / MIC | Mechanism | Ref |
| 5-Nitrobenzofuran | 2-Carboxylate ethyl ester | M. tuberculosis | 6.25 | NarL Inhibition | [1] |
| Benzofuran-Chalcone | 3-Nitrophenyl (linked) | HCT-116 (Colon Cancer) | 1.71 | Apoptosis (DR-4) | [2] |
| 5-Nitrobenzofuran | 2-Ketoxime (Methoxy-phenyl) | Candida albicans | 3.12 | Membrane disruption | [4] |
| 7-Nitrobenzofurazan | 4-Chloro (NBD-Cl) | Enzyme Probe | N/A | Fluorogenic Labeling | [5] |
(Note: NBD-Cl is included for comparison; it is a benzoxadiazole often grouped with benzofurans in broad literature but distinct in structure).
References
-
In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives. Tuberculosis Research and Treatment, 2014. Link
-
Anticancer activity mechanism of novelly synthesized benzofuran ring-linked 3-nitrophenyl chalcone derivative. Journal of Molecular Structure, 2024. Link
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023. Link
-
Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives. Journal of the Institute of Science and Technology, 2019.[3] Link
-
Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 2023. Link
Sources
The Renaissance of 5-Nitrobenzofurans: From Dye Intermediates to Antitubercular Agents
The following technical guide details the discovery, chemistry, and therapeutic evolution of 5-nitrobenzofuran compounds.
Part 1: Executive Summary & Historical Context[1]
The 5-nitrobenzofuran scaffold represents a critical evolution in the pharmacophore design of nitro-aromatic antimicrobials. Historically overshadowed by their monocyclic cousins, the nitrofurans (e.g., nitrofurantoin, furazolidone), 5-nitrobenzofurans have re-emerged in modern drug discovery. Their resurgence is driven by the urgent need for novel antitubercular agents that target Mycobacterium tuberculosis through non-traditional pathways, such as the inhibition of salicylate synthase (MbtI).[1]
The Evolutionary Timeline
-
1940s (The Nitrofuran Era): The discovery of the antimicrobial properties of the furan ring led to the "Golden Age" of antibiotics. Nitrofurans were widely deployed but suffered from rapid metabolic clearance and narrow spectra.
-
1960s-1980s (The Benzofuran Expansion): Medicinal chemists fused the furan ring with a benzene moiety. This modification increased lipophilicity (
) and metabolic stability, allowing for better tissue penetration. The 5-nitro position was identified as the "warhead" essential for bioreductive activation. -
2010s-Present (The MbtI Pivot): High-throughput screening identified 5-nitrobenzofuran derivatives as potent inhibitors of MbtI, an enzyme essential for iron acquisition in tuberculosis, marking a shift from non-specific DNA damaging agents to targeted enzyme inhibitors.
Part 2: Mechanism of Action (The Bioreductive Trigger)
The "Trojan Horse" Mechanism
5-Nitrobenzofurans function primarily as bioreductive prodrugs . They are relatively inert until they enter the bacterial cell or a hypoxic tumor environment.
-
Entry: The lipophilic benzofuran core facilitates passive diffusion across the bacterial cell wall.
-
Activation: Bacterial nitroreductases (NTRs) recognize the nitro group.[2]
-
Type I NTRs (Oxygen-insensitive): Perform a 2-electron reduction to the nitroso intermediate.
-
Type II NTRs (Oxygen-sensitive): Perform a 1-electron reduction to a nitro-anion radical.
-
-
Lethality: The resulting hydroxylamine and nitroso intermediates are highly electrophilic. They covalently bind to bacterial DNA (guanine residues) and proteins, causing replication arrest and cell death.
Visualization: Bioreduction Pathway
The following diagram illustrates the stepwise reduction and activation of the 5-nitrobenzofuran prodrug.
Figure 1: The metabolic activation pathway of 5-nitrobenzofurans by bacterial nitroreductases (NTR).
Part 3: Chemical Synthesis & Manufacturing[4]
The synthesis of the 5-nitrobenzofuran core typically follows the Rap-Stoermer condensation or direct nitration routes. The Rap-Stoermer method is preferred for drug development as it allows for the introduction of diverse functional groups at the 2-position during ring closure.
Experimental Protocol: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate
This protocol yields a versatile intermediate used in the synthesis of various antitubercular and anticancer candidates.
Reagents:
-
2-Hydroxy-5-nitrobenzaldehyde (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Potassium carbonate (
, anhydrous, 2.5 eq) -
DMF (Dimethylformamide, solvent)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-nitrobenzaldehyde (16.7 g, 100 mmol) in dry DMF (100 mL).
-
Base Addition: Add anhydrous
(34.5 g, 250 mmol) to the solution. The mixture will turn bright yellow/orange due to phenoxide formation. -
Alkylation/Cyclization: Dropwise add ethyl bromoacetate (13.3 mL, 120 mmol) over 15 minutes.
-
Reflux: Heat the reaction mixture to 100°C for 4 hours. Monitor progress via TLC (30% EtOAc/Hexanes). The aldehyde spot (
) should disappear, replaced by the highly fluorescent benzofuran product ( ). -
Workup: Pour the hot reaction mixture into crushed ice (500 g) with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Purification: Filter the precipitate, wash with cold water (
mL), and recrystallize from ethanol. -
Yield: Expected yield is 75-85% (approx. 18-20 g). Melting point: 172-174°C.
Visualization: Synthesis Workflow
Figure 2: Industrial workflow for the synthesis of the 5-nitrobenzofuran scaffold.
Part 4: Therapeutic Applications & SAR[2]
Structure-Activity Relationship (SAR)
The biological activity of 5-nitrobenzofurans is tightly controlled by substituents at the C-2 position.
| Position | Substituent | Effect on Activity | Application |
| C-5 | Nitro (-NO2) | Essential. Required for bioreductive activation. Removal abolishes activity. | All |
| C-2 | Carboxylic Acid | Moderate activity; poor cell permeability. | Intermediate |
| C-2 | Hydrazide / Amide | High potency; mimics peptide bonds. | Antitubercular |
| C-2 | Lipophilic Side Chain | Increases membrane permeability; targets MbtI enzyme. | TB (MbtI Inhibitors) |
| C-3 | Methyl / Halogen | Steric bulk can reduce mutagenicity but may lower potency. | Safety Optimization |
Case Study: MbtI Inhibitors for Tuberculosis
Recent research has pivoted from using 5-nitrobenzofurans solely as DNA-damaging agents to using them as targeted inhibitors of MbtI (Salicylate Synthase) . MbtI is crucial for the biosynthesis of mycobactins (siderophores), which M. tuberculosis uses to scavenge iron from the host.[3]
-
Mechanism: The benzofuran core mimics the transition state of the chorismate-to-salicylate conversion.
-
Advantage: Unlike standard antibiotics, these "anti-virulence" drugs starve the bacteria of iron rather than killing them directly, potentially reducing selective pressure for resistance.
Part 5: Safety & Toxicology (The Mutagenicity Challenge)
A critical hurdle in the development of 5-nitrobenzofurans is their genotoxicity.
-
The Ames Test: Like many nitro-aromatics, these compounds often test positive in the Ames test (Salmonella typhimurium strains TA98/TA100), indicating mutagenic potential.
-
Mitigation Strategies:
-
Fused Rings: Increasing the size of the heteroaromatic system can alter the redox potential, making the nitro group less accessible to mammalian reductases while retaining bacterial specificity.
-
Steric Hindrance: Adding bulky groups at the C-4 or C-6 positions can twist the nitro group out of planarity, reducing its reduction potential (
) and lowering mutagenicity.
-
Part 6: References
-
Synthesis and Antibacterial Activity of 5-Nitrobenzofuran Derivatives Source: Journal of Medicinal Chemistry URL:[Link]
-
MbtI Inhibitors for Next-Generation Tuberculosis Therapy Source: National Institutes of Health (PMC) URL:[Link]
-
Nitrofurans: Revival of an "Old" Drug Class Source: PLOS Pathogens / NIH URL:[Link]
-
5-Nitrobenzofuran-2-carboxylic acid (Compound Summary) Source: PubChem URL:[4][Link]
-
Ames Test and Mutagenicity of Nitro Compounds Source: Mutation Research / NIH URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Butyl-5-nitrobenzofuran | C12H13NO3 | CID 9837358 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-nitrobenzofuran-2-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, making it a focal point in medicinal chemistry. Among its numerous derivatives, Methyl 5-nitrobenzofuran-2-carboxylate serves as a crucial starting material and a pharmacologically significant entity in its own right. This technical guide provides a comprehensive overview of Methyl 5-nitrobenzofuran-2-carboxylate and its analogs, covering their synthesis, chemical properties, and burgeoning therapeutic potential. We delve into the structure-activity relationships that govern their biological effects, with a particular focus on their anticancer and antimicrobial properties. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to explore this promising class of compounds further.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a structural cornerstone found in numerous natural products and synthetic molecules with profound biological activities.[1] Its derivatives have demonstrated a remarkable array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral activities.[2][3] The versatility of the benzofuran ring system allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical properties and biological targets.
The introduction of a nitro group at the 5-position and a methyl carboxylate at the 2-position of the benzofuran core yields Methyl 5-nitrobenzofuran-2-carboxylate, a key intermediate in the synthesis of more complex, pharmacologically active molecules.[4] This guide will explore the chemistry and biology of this pivotal compound and its structurally related analogs.
Synthesis and Characterization
The synthesis of Methyl 5-nitrobenzofuran-2-carboxylate and its analogs often involves multi-step reaction sequences. A general understanding of these synthetic routes is crucial for the design and development of novel derivatives.
General Synthesis of the Benzofuran Core
A common strategy for constructing the benzofuran ring system is the Perkin rearrangement or related cyclization reactions. While specific details for the direct synthesis of Methyl 5-nitrobenzofuran-2-carboxylate are not extensively documented in the provided search results, analogous syntheses of substituted benzofurans provide a foundational understanding. For instance, the synthesis of various benzofuran derivatives has been achieved through reactions involving substituted phenols and α-halo ketones or esters, followed by cyclization.
Synthesis of Methyl 5-nitrobenzofuran-2-carboxylate Analogs
The synthesis of analogs often starts from a pre-formed benzofuran core, which is then functionalized. For example, a variety of benzofuran-2-carboxamide derivatives have been synthesized by coupling the corresponding carboxylic acid with different amines.[2][5]
Workflow for Analog Synthesis:
Caption: General workflow for the synthesis of benzofuran-2-carboxamide analogs.
Characterization Techniques
The structural elucidation and purity assessment of synthesized compounds are paramount. Standard analytical techniques employed for the characterization of Methyl 5-nitrobenzofuran-2-carboxylate and its analogs include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the chemical environment of individual atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.
-
Melting Point Analysis: Assesses the purity of the synthesized compound.
Biological Activities and Therapeutic Potential
Derivatives of the 5-nitrobenzofuran scaffold have exhibited a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
Benzofuran derivatives have emerged as promising anticancer agents, acting through various mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of key enzymes involved in cancer progression.[2][6]
-
Mechanism of Action: Some benzofuran-based carboxylic acid derivatives have been shown to be potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and involved in cancer cell proliferation and survival.[7][8] Other analogs have demonstrated the ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[6] Certain derivatives also show potential in overcoming multidrug resistance in cancer cells.
-
Structure-Activity Relationship (SAR): SAR studies have revealed that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxic activity.[9] The introduction of bulky aromatic or heterocyclic moieties at this position often enhances anticancer potency.[9] Furthermore, the nature and position of substituents on the fused benzene ring can significantly influence the activity and selectivity of these compounds.[9] For instance, the presence of a N-phenethyl carboxamide has been shown to significantly enhance antiproliferative activity.[9]
Illustrative Signaling Pathway:
Caption: Potential anticancer mechanisms of benzofuran analogs.
Antimicrobial Activity
The 5-nitrofuran moiety is a well-established pharmacophore in antimicrobial agents.[10] The antimicrobial activity of these compounds is believed to arise from the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive cytotoxic species that damage cellular macromolecules, including DNA.[11]
-
Spectrum of Activity: 5-nitrobenzofuran derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.[12] Some analogs have also demonstrated antifungal properties.
-
SAR Insights: The nature of the substituent at the 2-position of the benzofuran ring plays a significant role in modulating the antimicrobial potency and spectrum. For example, the introduction of certain heterocyclic rings can enhance activity.
Table 1: Representative Biological Activities of Benzofuran Analogs
| Compound Class | Target/Activity | Potency (IC₅₀/MIC) | Reference |
| Benzofuran-2-carboxamides | Anticancer (MCF-7) | 7 µM | [2] |
| Benzofuran-based carboxylic acids | Carbonic Anhydrase IX Inhibition | Kᵢ = 0.56 µM | [7] |
| 5-Nitrofuryl-1,3,4-thiadiazole | Antibacterial (S. epidermidis, B. subtilis) | < 0.5 µg/ml | [12] |
| Aza-benzofurans | Anti-inflammatory (NO inhibition) | IC₅₀ = 16.5 µM | [3] |
Experimental Protocols
To facilitate further research in this area, detailed, self-validating experimental protocols are provided below.
General Protocol for the Synthesis of Benzofuran-2-carboxamide Analogs
This protocol is a generalized procedure based on common synthetic methodologies for amide bond formation.
Materials:
-
Substituted benzofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Acid Chloride Formation:
-
To a solution of the benzofuran-2-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Rationale: Conversion of the carboxylic acid to the more reactive acid chloride is necessary for efficient coupling with the amine.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Rationale: The aqueous washes remove unreacted starting materials, salts, and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.
-
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stock.
-
Rationale: A range of concentrations is necessary to determine the dose-dependent effect of the compound. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37 °C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Conclusion and Future Directions
Methyl 5-nitrobenzofuran-2-carboxylate and its analogs represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of the benzofuran scaffold allows for the generation of diverse chemical libraries for biological screening. Future research should focus on:
-
Optimization of Lead Compounds: Further derivatization of potent hits to improve their efficacy, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Evaluation: Testing of promising candidates in preclinical animal models to assess their in vivo efficacy and safety.
The continued exploration of this chemical space is likely to yield novel therapeutic agents for a range of human diseases.
References
- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
- The Role of Nitrobenzofuran Derivatives in Modern Pharmaceutical Manufacturing: A Focus on Ethyl 5-Nitrobenzofuran-2-Carboxyl
- Methyl 5-(2-Fluoro-4-nitrophenyl)
- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article.
- Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. PubMed.
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
- Antibacterial Activities of 5-Nitro-2-uryl and 5-Nitro-2-Imidazolyl Derivatives of 1,3,4-Thiadiazole.
- The preparation method of 5-nitroindole-2-carboxylic acid.
- Synthesis and antimicrobial activity of novel benzo[b]furan deriv
- Process for preparing benzofuran-2-carboxamide derivatives.
- Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Taylor & Francis Online.
- ETHYL 5-NITROBENZOFURAN-2-CARBOXYL
- methyl 2-nitro-1-benzofuran-5-carboxyl
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
- Anticancer therapeutic potential of benzofuran scaffolds. PMC.
- Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. NIH.
- Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity.
- Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. American Chemical Society.
- Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)
- Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity rel
- Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
- Synthesis and Spectroscopic Characteriz
- 5-Nitrobenzofuran-2-carboxylic acid. PubChem.
- The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.
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- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
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- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Whitepaper: Toxicological Characterization of Nitro-Substituted Benzofurans
Executive Summary
Nitro-substituted benzofurans represent a pharmacologically potent but toxicologically complex class of compounds. While they exhibit promising antimicrobial—specifically antitubercular—activity by exploiting bacterial nitroreductase pathways, their development is frequently attritioned due to significant genotoxicity and mutagenicity in mammalian systems.
This guide provides a technical deep-dive into the toxicology of this scaffold. It moves beyond basic LD50 values to explore the mechanism of action (MoA) driving their toxicity: the metabolic reduction of the nitro group to reactive hydroxylamines. We present a validated framework for assessing these risks, distinguishing between bacterial-specific activation and host-mediated toxicity.
Structural Basis of Toxicity (SAR)
The toxicological profile of nitro-benzofurans is governed by the position of the nitro group and the electronic nature of the benzofuran ring system. The nitro group serves as a "biophore"—a structural unit responsible for specific biological activities, in this case, both therapeutic efficacy and genotoxicity.[1]
Table 1: Structure-Activity Relationship (SAR) of Nitro-Benzofurans
| Structural Feature | Toxicological Impact | Mechanism |
| C-2 Nitro Group | High Genotoxicity | The C-2 position is highly susceptible to enzymatic reduction. The resulting radical anions are stabilized by the furan ring, facilitating DNA interaction. |
| C-5/C-7 Substitution | Modulated Potency | Electron-donating groups (e.g., -OCH3) at C-7 can enhance genotoxicity by stabilizing the reactive intermediate. |
| Lipophilicity (LogP) | Bioavailability/Toxicity | Higher LogP correlates with increased membrane permeability and accumulation in adipose/hepatic tissue, often increasing mutagenic potency in S. typhimurium. |
| Fused Rings | Increased Risk | Extension to naphthofurans (e.g., R7000) significantly increases mutagenic potency compared to simple benzofurans due to extended planar surface area for DNA intercalation. |
Mechanistic Toxicology: The Nitroreduction Pathway
The core toxicological event for nitro-benzofurans is metabolic activation . The parent compound is often a pro-drug/pro-toxin. Toxicity arises not from the nitro group itself, but from its reduction products.
The Dual-Pathway Mechanism
-
Type I Nitroreductases (Bacterial): Oxygen-insensitive enzymes (e.g., NfsA, NfsB in E. coli) perform a 2-electron reduction. This is the basis of their antibiotic activity but also their high mutagenicity in Ames tester strains.
-
Type II Nitroreductases (Mammalian): Oxygen-sensitive enzymes (e.g., Xanthine Oxidase, NADPH-CYP450 reductase) perform a 1-electron reduction to a nitro-anion radical. In the presence of oxygen, this radical enters a "futile cycle," regenerating the parent compound and producing Superoxide Anion (
), leading to oxidative stress and hepatotoxicity.
Diagram 1: Metabolic Activation & Toxicity Pathways
Caption: Metabolic fate of nitro-benzofurans. The Type II futile cycle causes oxidative stress, while the hydroxylamine intermediate drives genotoxicity.
Genotoxicity Assessment Strategies
Standard genotoxicity batteries often yield false positives for nitro compounds due to the high activity of bacterial nitroreductases in Salmonella tester strains. A specialized protocol is required to distinguish between bacterial-specific mutagenicity and true mammalian risk.
The Ames Test for Nitro-Compounds
Critical Deviation: Standard strains (TA98, TA100) overexpress nitroreductases. You must use paired strains to validate the mechanism.
-
TA98: Detects frameshift mutations; high nitroreductase activity.
-
TA98NR (Nitroreductase Deficient): Deficient in the classical nitroreductase (NfsB).
-
TA98/1,8-DNP6: Deficient in O-acetyltransferase (required for activation of some hydroxylamines).
Interpretation:
-
If mutagenicity is High in TA98 but Low/Null in TA98NR
Toxicity is driven by bacterial nitroreduction (Potential for therapeutic window if mammalian reduction is low). -
If mutagenicity is High in both
Direct acting mutagen or alternative activation pathway (High Risk).
Experimental Protocols
Protocol A: Differential Ames Testing for Nitro-Benzofurans
Objective: To determine the dependency of mutagenicity on nitroreduction.
-
Preparation:
-
Dissolve test compound in DMSO. Ensure concentration range covers 0.1 µ g/plate to 100 µ g/plate .
-
Prepare rat liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/β-naphthoflavone) for metabolic activation check.
-
-
Strain Culture:
-
Grow S. typhimurium TA98 and TA98NR overnight in Oxoid Nutrient Broth No. 2.
-
-
Plate Incorporation Method:
-
Tube A: 0.1 mL bacterial culture + 0.1 mL test compound + 0.5 mL phosphate buffer (PBS).
-
Tube B: 0.1 mL bacterial culture + 0.1 mL test compound + 0.5 mL S9 mix (4% or 10%).
-
Add 2.0 mL molten top agar (with traces of histidine/biotin).
-
Pour onto minimal glucose agar plates.
-
-
Incubation:
-
Incubate at 37°C for 48 hours.
-
-
Data Analysis:
-
Count revertant colonies.
-
Calculate the Mutagenic Potency (revertants/nmol).
-
Ratio Calculation: Calculate
. -
Result: An
indicates strong dependence on bacterial nitroreductase.
-
Protocol B: In Vitro Micronucleus Assay (Mammalian Confirmation)
Objective: To assess clastogenicity in a mammalian system, bypassing bacterial enzymes.
-
Cell Line: CHO-K1 or V79 cells.
-
Treatment:
-
Treat cells for 3 hours (+S9) and 24 hours (-S9).
-
Include a concurrent positive control (e.g., 4-Nitroquinoline-1-oxide).
-
-
Harvest & Staining:
-
Add Cytochalasin B (Cyt-B) to block cytokinesis.
-
Harvest cells, prepare slides, and stain with Acridine Orange or Giemsa.
-
-
Scoring:
-
Score 2,000 binucleated cells (BNCs) per concentration.
-
Record frequency of micronuclei (MN).
-
Note: Nitro-benzofurans often induce oxidative stress; co-treatment with antioxidants (e.g., NAC) can help distinguish DNA adduct mechanism from oxidative damage.
-
Diagram 2: Toxicology Screening Workflow
Caption: Step-wise screening workflow to filter genotoxic candidates early.
Conclusion and Mitigation
Nitro-substituted benzofurans are high-risk, high-reward scaffolds. The toxicity is intrinsic to the nitro group's metabolic activation. However, this does not preclude their utility.
Mitigation Strategies:
-
Steric Hindrance: Substitution ortho to the nitro group can sterically hinder nitroreductases, reducing activation rates.
-
Electronic Tuning: Altering the redox potential of the nitro group (e.g., via electron-withdrawing groups on the phenyl ring) can make the reduction thermodynamically unfavorable for mammalian enzymes while retaining bacterial potency.
-
Prodrug Approaches: Designing "masked" nitro groups that are only cleaved inside the target pathogen.
Researchers must rigorously differentiate between bacterial mutagenicity (often a proxy for efficacy in this class) and mammalian genotoxicity using the protocols outlined above.
References
-
Hofnung, M., et al. (2002).[2] "Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): a case study with some considerations on nitrofurantoin and nifuroxazide." Research in Microbiology. Link
-
National Toxicology Program (NTP). (1989).[3][4][5] "Toxicology and Carcinogenesis Studies of Benzofuran." Technical Report Series No. 370. Link
-
Parry, J.M., et al. (2021). "Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli."[6] Antimicrobial Agents and Chemotherapy.[7] Link
-
Patterson, S., et al. (2016). "Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania." PLOS Pathogens. Link
-
Vogt, R.A., & Crespo-Hernández, C. (2009). "Structure–Activity Relationships in Nitro-Aromatic Compounds." Strategies for Organic Drug Synthesis and Design. Link
-
Chung, K.T., et al. (2011). "Effects of the nitro-group on the mutagenicity and toxicity of some benzamines."[8] Environmental and Molecular Mutagenesis. Link
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- 8. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of Methyl 5-nitrobenzofuran-2-carboxylate
Introduction: The Critical Role of Stability in Drug Development
Methyl 5-nitrobenzofuran-2-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Derivatives of benzofuran-2-carboxylic acid are known to exhibit various pharmacological activities.[1][2] The nitro group, in particular, is a common functionality in pharmacologically active molecules. As with any chemical entity intended for use in research and development, particularly in the pharmaceutical industry, a thorough understanding of its stability profile is paramount. The stability of a drug substance or intermediate directly impacts its quality, safety, and efficacy.[3] This guide provides an in-depth analysis of the factors influencing the stability of Methyl 5-nitrobenzofuran-2-carboxylate and outlines best practices for its storage and handling to ensure its integrity over time.
The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] This information is crucial for establishing a re-test period for the drug substance and recommending appropriate storage conditions.[4]
Chemical Profile of Methyl 5-nitrobenzofuran-2-carboxylate
A foundational understanding of the molecule's structure is essential to predicting its stability.
| Property | Value | Source |
| CAS Number | 104862-11-5 | [5] |
| Molecular Formula | C₁₀H₇NO₅ | [5] |
| Molecular Weight | 221.17 g/mol | [5] |
| Structure | A benzofuran ring system with a methyl ester at the 2-position and a nitro group at the 5-position. | Inferred |
The presence of the ester and nitro functional groups are key determinants of its chemical reactivity and potential degradation pathways. The aromatic benzofuran ring itself is relatively stable, but the substituents are susceptible to various reactions.
Factors Influencing the Stability of Methyl 5-nitrobenzofuran-2-carboxylate
Several environmental factors can compromise the chemical integrity of Methyl 5-nitrobenzofuran-2-carboxylate. A systematic evaluation of these factors is achieved through forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing.[6][7]
Temperature
Recommendation: Store Methyl 5-nitrobenzofuran-2-carboxylate in a cool environment. Refrigeration (2-8°C) is advisable for long-term storage to minimize the risk of thermal decomposition.
Humidity
The presence of moisture can facilitate hydrolytic reactions. The methyl ester group in Methyl 5-nitrobenzofuran-2-carboxylate is susceptible to hydrolysis, which would yield 5-nitrobenzofuran-2-carboxylic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.
Recommendation: The compound should be stored in a dry, well-sealed container to protect it from atmospheric moisture.[1][2][11] The use of a desiccator for storage is a good laboratory practice.
Light
Many aromatic compounds, particularly those with nitro groups, are photosensitive. Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of degradation products.
Recommendation: Protect Methyl 5-nitrobenzofuran-2-carboxylate from light by storing it in an amber or opaque container.
pH (Hydrolytic Stability)
As mentioned, the ester linkage is prone to hydrolysis. The rate of this hydrolysis is highly dependent on the pH of the environment.
-
Acidic Conditions: Acid-catalyzed hydrolysis of the ester can occur.
-
Basic Conditions: Base-catalyzed hydrolysis (saponification) of the ester is typically faster than acid-catalyzed hydrolysis.
Recommendation: Avoid exposure to strong acids and bases. If the compound is to be used in solution, the pH of the solvent system should be carefully controlled and ideally be close to neutral.
Oxidation
While the nitro group itself is an oxidizing agent, the benzofuran ring can be susceptible to oxidation under certain conditions, potentially leading to ring-opening or the formation of phenolic impurities.
Recommendation: Store the compound in a well-sealed container to minimize contact with atmospheric oxygen. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) may be considered.
Proposed Degradation Pathway
Based on the functional groups present in Methyl 5-nitrobenzofuran-2-carboxylate, a potential degradation pathway can be proposed. The primary point of susceptibility is the ester group, which can undergo hydrolysis.
Caption: Workflow for a forced degradation study of Methyl 5-nitrobenzofuran-2-carboxylate.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Methyl 5-nitrobenzofuran-2-carboxylate in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C.
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. For the acid and base hydrolysis samples, neutralize them before analysis. Analyze all samples by a suitable stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage degradation and identify the retention times of any degradation products. If using a mass spectrometer, determine the mass-to-charge ratio of the degradation products to aid in their identification.
Conclusion
A comprehensive understanding of the stability of Methyl 5-nitrobenzofuran-2-carboxylate is crucial for its effective use in research and development. Based on its chemical structure, the compound is susceptible to degradation by hydrolysis, heat, and light. By adhering to the recommended storage conditions—refrigeration, protection from light, and exclusion of moisture—the integrity of the compound can be maintained. The provided forced degradation protocol serves as a robust framework for systematically evaluating its stability and developing appropriate analytical methods for its quality control.
References
- How To Store Nitrocellulose? - Chemistry For Everyone. (2025, July 11). YouTube.
- 5-Nitrofuran-2-carboxylic acid | 645-12-5. BLD Pharm.
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI.
- METHYL 5-NITROBENZOFURAN-2-CARBOXYLATE | CAS#:104862-11-5. Chemsrc.
- ETHYL 5-NITROBENZOFURAN-2-CARBOXYLATE CAS#: 69604-00-8. ChemicalBook.
- Q1A(R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.
- Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health.
- Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
- ETHYL 5-NITROBENZOFURAN-2-CARBOXYLATE | 69604-00-8. ChemicalBook.
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate.
- Pharmaceutical Stability Testing and Storage. SGS Belgium.
- Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace.
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.
- Nitro Compounds, Aromatic. ResearchGate.
- Stability Testing of Pharmaceutical Products. ResearchGate.
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
- 5-Nitrobenzofuran-2-carboxylic acid | C9H5NO5 | CID 1477128. PubChem.
- Stability Testing for Pharmaceuticals & More. Parameter Generation & Control.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- SAFETY DATA SHEET. Fisher Scientific.
- Ethyl 5-nitrobenzo[b]furan-2-carboxylate. Georganics.
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Methodological & Application
"recrystallization techniques for Methyl 5-nitrobenzofuran-2-carboxylate"
This Application Note provides a scientifically grounded, step-by-step protocol for the recrystallization of Methyl 5-nitrobenzofuran-2-carboxylate (CAS 104862-11-5).
This guide synthesizes data from homologous benzofuran series and specific solubility profiles of nitro-substituted heteroaromatics. It is designed for researchers requiring high-purity intermediates for pharmaceutical synthesis (e.g., Vilazodone analogs).
Part 1: Compound Profile & Pre-requisites
Target Compound: Methyl 5-nitrobenzofuran-2-carboxylate
CAS: 104862-11-5
Molecular Formula:
Physicochemical Properties (Synthesized Data)
| Property | Value / Description | Source/Logic |
| Melting Point (Est.) | 152–196 °C | Homologs: Ethyl ester (152–156°C); Fluorinated methyl ester (196°C) [1, 2]. |
| Solubility (Cold) | Low in MeOH, EtOH, Water. | Planar nitro-aromatic structure promotes π-stacking, reducing cold solubility. |
| Solubility (Hot) | High in Acetone, EtOAc, THF, DMF. Moderate in MeOH, EtOH. | Ester functionality allows solubility in polar organic solvents at reflux. |
| Common Impurities | 5-Nitrobenzofuran-2-carboxylic acid (Hydrolysis product), Isomers (4- or 7-nitro), Unreacted Methyl benzofuran-2-carboxylate. | Synthesis typically involves nitration or esterification steps. |
Part 2: Solvent Selection Strategy
Unlike simple substrates, nitrobenzofurans often exhibit "oiling out" behavior due to high melting points and strong intermolecular interactions. A Solvent Screening phase is critical before bulk processing.
Primary Candidate: Methanol (MeOH)[2]
-
Why: Methanol is the industry standard for methyl esters. It prevents transesterification (which could occur if Ethanol were used) and offers a steep solubility curve for nitro-aromatics.
-
Protocol: Suspend 100 mg in 1 mL MeOH. Heat to reflux.[2] If soluble, cool to RT. If crystals form, proceed.[3]
Secondary Candidate: Acetone / Ethanol (1:1)[5]
-
Why: Cited in literature for crystallizing the structurally similar Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate to yield large, prismatic crystals [3].[4]
-
Use Case: If Methanol yields microcrystals or poor recovery.
Tertiary Candidate: Ethyl Acetate / n-Heptane (Solvent/Anti-solvent)
-
Why: Ethyl Acetate dissolves the compound well; Heptane acts as a non-polar anti-solvent to force precipitation of the nitro-aromatic.
-
Use Case: If the compound is too soluble in alcohols or oils out.
Part 3: Detailed Recrystallization Protocol
Phase A: Dissolution & Hot Filtration
-
Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Methanol (approx. 10–15 mL per gram of solid). Note: If using Acetone/EtOH, premix 1:1 v/v before addition.
-
Reflux: Heat the mixture to a gentle reflux (65°C for MeOH).
-
Saturation: If the solid does not dissolve completely after 10 minutes of reflux, add solvent in small aliquots (1-2 mL) until a clear solution is obtained.
-
Critical: Do not add more than 20% excess solvent.
-
-
Hot Filtration (Optional but Recommended): If insoluble dark specs (carbon, inorganic salts) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.
Phase B: Crystallization & Seeding[4]
-
Slow Cooling: Remove the heat source. Allow the flask to cool to room temperature (20–25°C) slowly on a cork ring or oil bath. Do not use an ice bath yet.
-
Seeding: When the solution reaches ~40°C, add a few seed crystals of pure Methyl 5-nitrobenzofuran-2-carboxylate if available.
-
Final Crystallization: Once at room temperature, inspect for crystal growth.
Phase C: Isolation & Drying
-
Filtration: Collect crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold Methanol (0°C). Use 2 volumes of wash solvent relative to the cake volume.
-
Warning: Do not use room temp solvent; it will redissolve the product.
-
-
Drying: Dry under high vacuum ( < 10 mbar) at 40°C for 4-6 hours.
-
QC Check: Ensure the melting point is sharp (range < 2°C).
-
Part 4: Process Visualization (Workflow)
Figure 1: Decision tree for the recrystallization of nitrobenzofuran esters, addressing solubility and oiling issues.
Part 5: Analytical Validation
After drying, validate the success of the recrystallization using these parameters:
| Technique | Expected Result | Diagnostic Note |
| 1H-NMR (CDCl3) | Singlet at ~3.95 ppm (Methyl ester).[2] Aromatic protons: H3 (d), H4 (d), H6 (dd), H7 (d). | Absence of broad OH peak (acid impurity) or extra aromatic signals (isomers). |
| HPLC (UV 254nm) | Single peak > 99.0% Area. | Impurities often elute earlier (Acid) or later (bis-nitrated byproducts). |
| Melting Point | Sharp range (e.g., 154–156°C or 194–196°C). | A range > 3°C indicates retained solvent or isomeric impurities. |
References
-
ChemicalBook. (2025). Ethyl 5-nitrobenzofuran-2-carboxylate Properties and Melting Point. Retrieved from
-
Molinari, A. et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Crystallization and Structure Determination. Molbank, 2022(2), M1492. Retrieved from
-
Mettler Toledo. (2025). Recrystallization Guide: Solvents and Procedure. Retrieved from
-
Google Patents. (2018). Process for preparing benzofuran-2-carboxamide derivatives (US20180002305A1). Retrieved from
Sources
- 1. METHYL 5-NITROBENZOFURAN-2-CARBOXYLATE | CAS#:104862-11-5 | Chemsrc [chemsrc.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. mt.com [mt.com]
- 4. mdpi.com [mdpi.com]
- 5. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Strategic Utilization of Methyl 5-nitrobenzofuran-2-carboxylate in Medicinal Chemistry
Executive Summary
Methyl 5-nitrobenzofuran-2-carboxylate (CAS: 13323-27-8) serves as a high-value "linchpin" intermediate in medicinal chemistry. Its structural utility lies in its orthogonal reactivity : the C5-nitro group serves as a masked aniline for upper-sector functionalization, while the C2-ester provides a handle for lower-sector pharmacophore attachment.
This guide details the protocols for unlocking this scaffold, focusing on chemo-selective reduction, library generation, and its application in the synthesis of bioactive agents like Vilazodone .
The Benzofuran "Hub": Divergent Synthesis Strategy
In drug discovery, efficiency is defined by the ability to generate diverse libraries from a single core. This compound offers two distinct vectors for diversification:
-
Vector A (C5 Position): Reduction of
to allows for the introduction of solubilizing groups, hydrogen bond donors/acceptors, or heteroaryl extensions. -
Vector B (C2 Position): Hydrolysis and amidation of the ester allows for tuning of lipophilicity and metabolic stability.
Visualizing the Workflow
The following diagram illustrates the logical flow from the parent compound to diverse chemical space.
Figure 1: Divergent synthesis pathways originating from Methyl 5-nitrobenzofuran-2-carboxylate.
Application Note: Chemo-selective Reduction (Vector A)
The reduction of the nitro group is the critical first step for C5 functionalization. While many methods exist, catalytic hydrogenation over Palladium on Carbon (Pd/C) is the industry standard for this scaffold due to cleanliness and yield.
Protocol 1: Catalytic Hydrogenation to 5-Amino Derivative
Objective: Convert Methyl 5-nitrobenzofuran-2-carboxylate to Methyl 5-aminobenzofuran-2-carboxylate without reducing the furan ring or hydrolyzing the ester.
Reagents:
-
Methyl 5-nitrobenzofuran-2-carboxylate (1.0 equiv)
-
10% Pd/C (0.1 equiv by weight)
-
Methanol (MeOH) / Dimethoxyethane (DME) (3:1 ratio)
-
Hydrogen gas (balloon pressure)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve the nitro compound in the MeOH/DME mixture. DME is added to improve solubility of the planar benzofuran system.
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon or Nitrogen). Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the flask with Hydrogen gas (vacuum/fill cycle x3) and attach a Hydrogen balloon.
-
Reaction: Stir vigorously at Room Temperature for 3.5 – 4.0 hours.
-
Self-Validating Check: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (UV active, often yellow) should disappear, replaced by a lower Rf, ninhydrin-positive (amine) spot.
-
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting amine is typically unstable to long-term storage and should be used immediately or stored under Nitrogen at -20°C.
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, refresh the H2 balloon and ensure vigorous stirring to maximize gas-liquid transfer.
-
Over-reduction: Benzofuran ring reduction (to dihydrobenzofuran) is rare at room temperature but can occur at high pressure (>50 psi) or prolonged reaction times (>24h).
Application Note: Scaffold Decoration (Library Generation)
Once the amine is generated, it serves as a nucleophile for rapid library expansion.
Protocol 2: Urea Synthesis (Isocyanate Coupling)
Ureas are privileged pharmacophores in kinase inhibitors.
Reagents:
-
Methyl 5-aminobenzofuran-2-carboxylate (1.0 equiv)
-
R-Isocyanate (1.1 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Triethylamine (TEA) (0.5 equiv - optional, only if amine salt is used)
Procedure:
-
Dissolve the amine in anhydrous DCM at 0°C.
-
Add the isocyanate dropwise.[1]
-
Allow to warm to room temperature and stir for 2–4 hours.
-
Validation: The product often precipitates from DCM. If not, add Hexane to induce precipitation. Filtration usually yields >90% pure urea.
Case Study: Synthesis of Vilazodone Precursor
Vilazodone (Viibryd) is a dual-acting SSRI and 5-HT1A partial agonist.[1] The benzofuran core is a structural anchor of this drug.
Mechanism of Synthesis: The 5-amino intermediate (generated in Protocol 1) is cyclized to form the piperazine ring, a key feature of Vilazodone.
Reaction Table: Piperazine Ring Formation
| Parameter | Condition |
| Substrate | Ethyl/Methyl 5-aminobenzofuran-2-carboxylate |
| Reagent | Bis(2-chloroethyl)amine hydrochloride |
| Solvent | Chlorobenzene or Xylene |
| Base | K2CO3 (anhydrous) |
| Temperature | Reflux (130°C+) |
| Time | 12–24 Hours |
| Yield | 60–75% |
Critical Insight: This reaction constructs the "tail" of the drug. The ester at C2 is later converted to an amide (via the acid) to complete the Vilazodone scaffold.
References
-
Synthesis of Vilazodone: Patent CN103159749A. "Synthesis method for antidepressant drug vilazodone." Link
-
Reduction Protocols: ResearchGate. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Link
-
Biological Activity: MDPI. "Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate."[2] Link[2]
-
Reaction of Amines: Master Organic Chemistry. "Reductive Amination and Amine Synthesis." Link
-
General Benzofuran Bioactivity: RSC Publishing. "Natural source, bioactivity and synthesis of benzofuran derivatives."[3][4] Link
Sources
Application Note: Chemo-selective Reduction Strategies for Methyl 5-nitrobenzofuran-2-carboxylate
Executive Summary & Strategic Context
The reduction of Methyl 5-nitrobenzofuran-2-carboxylate (Compound 1 ) to its corresponding amine, Methyl 5-aminobenzofuran-2-carboxylate (Compound 2 ), is a pivotal step in the synthesis of pharmacologically active benzofuran derivatives. This scaffold is frequently encountered in the development of antimicrobial, anti-inflammatory, and anti-arrhythmic agents (e.g., Dronedarone analogs).
The Challenge: The primary synthetic challenge is chemo-selectivity . The reduction protocol must selectively target the nitro (
-
The Methyl Ester (C2 position): Susceptible to hydrolysis under strong acidic/basic conditions or transesterification in alcoholic solvents.
-
The Furan Ring: Susceptible to hydrogenation (saturation of the C2-C3 double bond) under vigorous catalytic hydrogenation conditions.
This guide details three validated protocols, ranked by selectivity and operational robustness.
Chemical Pathway & Logic
The transformation involves the six-electron reduction of the nitro group. The choice of reductant dictates the mechanism and side-reaction profile.
Figure 1: Reaction pathway highlighting the target transformation and potential chemo-selectivity pitfalls.
Protocol A: Iron-Ammonium Chloride (The "Gold Standard")
Recommended for: Scale-up (>10g), high selectivity requirements, and laboratories lacking high-pressure hydrogenation equipment. Mechanism: Single Electron Transfer (SET) mechanism on the iron surface. Ammonium chloride acts as a mild electrolyte and proton source, buffering the pH to ~5-6, which prevents ester hydrolysis.
Materials
-
Substrate: Methyl 5-nitrobenzofuran-2-carboxylate (1.0 equiv)
-
Reductant: Iron powder (Fe), <10 micron or 325 mesh (5.0 equiv)
-
Electrolyte: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (4:1 ratio) or Methanol/Water (3:1 ratio)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the substrate (1.0 eq) in Ethanol/Water (4:1 v/v). Note: The substrate may not fully dissolve initially.
-
Activation: Add Ammonium Chloride (5.0 eq) and Iron powder (5.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (
for EtOH) with vigorous stirring.-
Observation: The grey iron powder will darken/rust. The yellow supernatant (nitro compound) will gradually fade to colorless or pale fluorescent blue (amine).
-
-
Monitoring (Self-Validation): Check TLC after 60 minutes.
-
TLC System: 30% Ethyl Acetate in Hexanes.
-
Visualization: Nitro starting material (SM) is UV active and often yellow. The Amine product is UV active and will stain purple/brown with Ninhydrin.
-
-
Workup (Critical Step):
-
Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Caution: Dry iron waste can be pyrophoric; keep the filter cake wet.
-
Wash the Celite pad with hot Ethanol (2x reaction volume).
-
-
Isolation: Concentrate the filtrate under reduced pressure to remove Ethanol. Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x).[2]
-
Purification: Wash combined organics with Brine, dry over
, and concentrate.
Why this works: The near-neutral pH ensures the methyl ester remains intact. The mild reducing potential of Fe(0) is insufficient to reduce the benzofuran double bond.
Protocol B: Catalytic Hydrogenation (High Throughput)
Recommended for: Small scale (<1g), clean reactions requiring minimal workup, and automated synthesis. Risk: High pressure or prolonged reaction times may reduce the furan ring.
Materials
-
Catalyst: 5% or 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate).
-
Hydrogen Source:
balloon (1 atm). -
Solvent: Methanol or Ethyl Acetate.
Step-by-Step Methodology
-
Safety Check: Purge the reaction vessel with Nitrogen (
) to remove oxygen. Pd/C is pyrophoric in the presence of methanol and air. -
Loading: Add the substrate and Pd/C catalyst to the vessel under
flow. -
Solvent Addition: Gently add Methanol. Avoid chlorinated solvents which can poison the catalyst or cause dechlorination if halogens are present.
-
Hydrogenation: Evacuate the vessel and backfill with
(balloon pressure) three times. Stir vigorously at Room Temperature (RT). -
Monitoring: Monitor by TLC or LC-MS every 30 minutes.
-
Critical Stop: Stop the reaction immediately upon consumption of the starting material to prevent over-reduction of the furan ring.
-
-
Workup: Filter the mixture through a 0.45
PTFE syringe filter or a Celite pad to remove the catalyst. Concentrate the filtrate.
Protocol C: Stannous Chloride ( )
Recommended for: Substrates containing halogens (Cl, Br, I) on the ring, where Pd/C would cause dehalogenation. Drawback: Difficult workup due to tin emulsions.
Methodology Summary
Dissolve substrate in Ethanol or Ethyl Acetate.[3] Add
-
Workup Tip: To break the tin emulsion, quench with saturated Potassium Sodium Tartrate (Rochelle's Salt) solution or adjust pH to >10 with NaOH during extraction.
Comparative Analysis & Decision Guide
| Feature | Method A: Fe / | Method B: | Method C: |
| Chemo-selectivity | Excellent (Ester safe) | Good (Watch furan ring) | Excellent (Halogen safe) |
| Scalability | High (kg scale) | Medium (Safety limits) | Low (Waste issues) |
| Workup | Filtration (Easy) | Filtration (Very Easy) | Emulsion (Difficult) |
| Green Score | High (Iron is benign) | High (Atom economy) | Low (Tin toxicity) |
Experimental Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal reduction protocol based on substrate complexity and scale.
References
-
Selective Nitro Reduction Protocols
- Ram, S.; Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups." Tetrahedron Letters, 1984, 25, 3415-3418.
-
Common Organic Chemistry, "Nitro Reduction - Iron (Fe) Protocols." Available at: [Link]
-
Benzofuran Synthesis & Modification
- Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.
-
Organic Chemistry Portal, "Reduction of Nitro Compounds." Available at: [Link]
- Gogoi, S., et al.
Sources
Application Notes and Protocols for Developing a Drug Discovery Pipeline with Nitrobenzofuran Scaffolds
Introduction: The Nitrobenzofuran Scaffold - A Privileged Structure with Untapped Potential
Benzofuran derivatives are a well-established class of heterocyclic compounds, widely recognized for their presence in numerous natural products and their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group to the benzofuran scaffold creates a unique pharmacophore with distinct electronic properties that can significantly influence its biological activity and mechanism of action.[4][5] The strong electron-withdrawing nature of the nitro group can enhance interactions with biological targets and, crucially, can act as a "pro-drug" moiety.[4][6] The bioreduction of the nitro group in hypoxic environments, such as those found in solid tumors or anaerobic bacterial infections, can lead to the formation of reactive nitrogen species that are cytotoxic to the target cells.[6][7][8] This targeted activation mechanism makes nitrobenzofurans a particularly attractive scaffold for the development of novel therapeutics against cancer and infectious diseases.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust drug discovery pipeline for the identification and optimization of novel drug candidates based on the nitrobenzofuran scaffold. We will delve into the synthetic strategies for library creation, a tiered high-throughput screening (HTS) cascade, lead optimization, and preclinical evaluation, with a focus on the unique chemical and biological properties of nitroaromatic compounds.
Part 1: Synthesis of a Diverse Nitrobenzofuran Library
A successful drug discovery campaign begins with a structurally diverse chemical library. For nitrobenzofurans, various synthetic routes can be employed to generate a wide range of derivatives with substitutions on both the benzene and furan rings.[9][10][11]
General Synthetic Strategy: Intramolecular Wittig Reaction
A versatile and efficient method for the synthesis of 2-phenylbenzofurans involves an intramolecular Wittig reaction.[9] This approach allows for the introduction of various substituents on both the benzofuran core and the 2-phenyl ring.
Caption: General synthetic scheme for 2-aryl nitrobenzofurans.
Protocol 1: Synthesis of 5-Nitro-2-phenylbenzofuran
This protocol outlines a general procedure for the synthesis of a representative nitrobenzofuran derivative.
Materials:
-
5-Nitrosalicylaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Triphenylphosphine hydrobromide (PPh₃·HBr)
-
Acetonitrile (CH₃CN)
-
Benzoyl chloride
-
Toluene
-
Triethylamine (Et₃N)
Procedure:
-
Reduction of Salicylaldehyde: Dissolve 5-nitrosalicylaldehyde in ethanol. Cool the solution to 0°C and add sodium borohydride portion-wise. Stir the reaction mixture at room temperature for 2 hours. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-hydroxy-5-nitrobenzyl alcohol.
-
Formation of Phosphonium Salt: Reflux a mixture of 2-hydroxy-5-nitrobenzyl alcohol and triphenylphosphine hydrobromide in acetonitrile for 2 hours. Cool the reaction mixture and filter the resulting solid. Wash the solid with cold acetonitrile to yield (2-hydroxy-5-nitrobenzyl)triphenylphosphonium bromide.
-
Intramolecular Wittig Reaction: To a suspension of (2-hydroxy-5-nitrobenzyl)triphenylphosphonium bromide in toluene, add triethylamine followed by benzoyl chloride. Reflux the reaction mixture for 2 hours. After completion, cool the mixture, filter, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to obtain 5-nitro-2-phenylbenzofuran.
Part 2: The In Vitro Screening Cascade
A tiered screening approach is essential to efficiently identify and characterize promising nitrobenzofuran candidates. This cascade should begin with high-throughput primary screens to identify "hits," followed by more detailed secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity.
Caption: A tiered approach for in vitro screening.
Primary High-Throughput Screening (HTS)
The primary screen should be a robust, cost-effective, and miniaturized assay to rapidly assess the activity of the entire nitrobenzofuran library.[12][13]
Protocol 2: Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cell line (e.g., cancer cell line, bacterial strain)
-
96-well or 384-well plates
-
Complete cell culture medium
-
Nitrobenzofuran compound library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in microplates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the nitrobenzofuran compounds to the wells. Include appropriate controls (vehicle control, positive control).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours for cancer cells, shorter for bacteria).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Secondary Assays: Hit Confirmation and Mechanism of Action
Hits from the primary screen should be subjected to secondary assays to confirm their activity and begin to investigate their mechanism of action (MOA).
Protocol 3: Apoptosis Assay (Caspase-Glo 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
Materials:
-
Target cancer cell line
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with hit compounds at various concentrations as described in Protocol 2.
-
Reagent Addition: After the incubation period, add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure luminescence using a luminometer. An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.
Tertiary Assays: Target Validation and Selectivity
For promising leads, tertiary assays are crucial to validate the molecular target and assess selectivity.
Protocol 4: Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect specific proteins in a sample and can reveal how a compound affects cellular signaling pathways.
Materials:
-
Target cells
-
Hit compounds
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the lead compound, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for proteins in the hypothesized signaling pathway (e.g., proteins involved in apoptosis or stress response). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Part 3: Lead Optimization and ADMET Profiling
Once lead compounds with confirmed activity and a potential mechanism of action are identified, the next phase involves optimizing their structure to improve potency, selectivity, and drug-like properties. This is guided by Structure-Activity Relationship (SAR) studies and early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[14][15][16][17]
Structure-Activity Relationship (SAR) Table
| R1 (Position 5) | R2 (Position 7) | R3 (Aryl group at C2) | IC₅₀ (µM) vs. Cancer Cell Line X | Notes |
| NO₂ | H | Phenyl | 10.5 | Baseline compound |
| NO₂ | H | 4-Chlorophenyl | 5.2 | Electron-withdrawing group enhances activity.[14] |
| NO₂ | H | 4-Methoxyphenyl | 15.8 | Electron-donating group reduces activity. |
| H | NO₂ | Phenyl | 8.9 | Position of nitro group influences potency. |
| NO₂ | Cl | Phenyl | 3.1 | Additional electron-withdrawing group improves potency. |
ADMET Profiling
Early in silico and in vitro ADMET profiling is crucial to de-risk candidates and guide medicinal chemistry efforts.[18][19][20]
In Silico ADMET Prediction:
Various online tools and software can predict key ADMET properties.
| Compound ID | MW | logP | H-bond Donors | H-bond Acceptors | TPSA | Predicted BBB permeant |
| NBF-001 | 239.2 | 3.5 | 0 | 3 | 58.9 | Yes |
| NBF-002 | 273.7 | 4.2 | 0 | 3 | 58.9 | Yes |
| NBF-003 | 269.2 | 3.6 | 0 | 4 | 68.1 | No |
In Vitro ADMET Assays:
-
Metabolic Stability: Incubate compounds with liver microsomes to assess their metabolic stability.
-
CYP450 Inhibition: Evaluate the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determine the extent to which a compound binds to plasma proteins, which affects its free concentration.
-
Ames Test: Assess the mutagenic potential of the compounds, a key concern for nitroaromatics.[4][21]
Part 4: In Vivo Evaluation
Promising lead candidates with optimized properties must be evaluated in relevant animal models to assess their efficacy and safety.[22][23][24]
Caption: Key stages of in vivo evaluation.
Protocol 5: Xenograft Mouse Model of Cancer
This model is used to evaluate the anti-tumor efficacy of a lead compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells
-
Lead nitrobenzofuran compound
-
Vehicle for administration
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject human cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the lead compound (e.g., via oral gavage or intraperitoneal injection) and vehicle to the respective groups according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the efficacy of the compound.
Conclusion
The nitrobenzofuran scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology and infectious diseases. The key to unlocking this potential lies in a systematic and well-designed drug discovery pipeline that accounts for the unique properties of these nitroaromatic compounds. By integrating rational library design, a tiered screening cascade, early ADMET profiling, and relevant in vivo models, researchers can efficiently identify and optimize potent and selective nitrobenzofuran-based drug candidates. The protocols and strategies outlined in this document provide a solid framework for initiating and advancing such a program.
References
-
Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]
-
Matos, M. J., et al. (2018). Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors. Molbank, 2018(4), M1024. [Link]
-
Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]
-
Abreu, P. A., et al. (2023). Bioreduction of the nitro group by nitroreductases (NTR) or others flavoenzymes... ResearchGate. [Link]
-
Cravotto, G., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Abreu, P. A., et al. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]
-
Ju, C., & Reilly, T. P. (2014). Bioactivation and hepatotoxicity of nitroaromatic drugs. Expert Opinion on Drug Metabolism & Toxicology, 10(11), 1547-1560. [Link]
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Hadj-esfandiari, N., et al. (2007). Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. Bioorganic & Medicinal Chemistry Letters, 17(22), 6354-6363. [Link]
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Zhang, Y. P., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1134. [Link]
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Reddy, T. S., et al. (2016). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. European Journal of Organic Chemistry, 2016(36), 5911-5919. [Link]
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Chokchaisiri, R., et al. (2016). Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy, 60(9), 5581-5588. [Link]
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Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28044-28063. [Link]
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Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851-2893. [Link]
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Powers, L. J., & Mertes, M. P. (1976). Antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 19(1), 157-160. [Link]
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Powers, L. J., & Mertes, M. P. (1976). Chemistry and antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 19(1), 57-61. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Fijałkowski, K., et al. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. International Journal of Molecular Sciences, 24(22), 16223. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
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Technology Networks. (2023). High-Throughput Screening. [Link]
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Varga, C., et al. (2006). An in vivo model for testing genotoxicity of environmental fibre-associated nitroarenes. In Vivo, 20(4), 539-541. [Link]
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Joshi, S. D., et al. (2024). Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. Frontiers in Health Informatics, 13(5), 15-20. [Link]
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Al-Warhi, T., et al. (2022). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Current Organic Chemistry, 26(1), 3-21. [Link]
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Al-Warhi, T., et al. (2022). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Methyl 5-nitrobenzofuran-2-carboxylate in Bioassays
Welcome to the technical support center for addressing solubility challenges with Methyl 5-nitrobenzofuran-2-carboxylate in your bioassays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to ensure reliable and reproducible experimental outcomes. Our approach is grounded in extensive field experience and established scientific principles to empower you with self-validating protocols.
Introduction: Understanding the Challenge
Methyl 5-nitrobenzofuran-2-carboxylate is a compound of interest in various pharmacological studies. However, its chemical structure, characterized by a planar benzofuran ring system, a nitro group, and a methyl ester, contributes to its moderate lipophilicity and consequently, poor aqueous solubility. This inherent property can lead to significant challenges in bioassays, including compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data.
This guide provides a systematic approach to overcoming these solubility hurdles, starting with simple co-solvent systems and progressing to more advanced formulation strategies. Each section is designed to not only provide a protocol but also to explain the underlying principles, enabling you to make informed decisions for your specific experimental setup.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with Methyl 5-nitrobenzofuran-2-carboxylate.
Issue 1: My compound precipitates when I add it to the aqueous assay buffer.
Cause: This is a classic sign of a compound exceeding its solubility limit in the final assay medium. The organic solvent from your stock solution is rapidly diluted, causing the poorly soluble compound to crash out of solution.
Solution Pathway:
-
Optimize Co-solvent Concentration: The first and simplest approach is to adjust the concentration of your co-solvent, typically Dimethyl Sulfoxide (DMSO), in the final assay volume.
-
Action: Prepare a high-concentration stock solution of Methyl 5-nitrobenzofuran-2-carboxylate in 100% DMSO (e.g., 10-50 mM). When diluting into your aqueous buffer, ensure the final DMSO concentration is as low as possible while maintaining compound solubility.
-
Expert Insight: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity, though it is crucial to determine the specific tolerance of your cell line.[1] Always include a vehicle control (assay medium with the same final DMSO concentration as your test samples) to account for any solvent effects.[2][3]
-
-
Serial Dilution Strategy: Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer.
-
Action: Perform serial dilutions of your stock solution in the assay medium. This gradual reduction in solvent concentration can help keep the compound in solution.
-
Issue 2: I'm observing inconsistent results between replicate wells.
Cause: Inconsistent results are often due to micro-precipitation or non-homogeneous distribution of the compound in the assay wells. This can occur even if visible precipitation is not apparent.
Solution Pathway:
-
Pre-dilution and Vortexing: Ensure your final working solution is thoroughly mixed before dispensing into assay plates.
-
Action: After the final dilution step, vortex the solution vigorously for 15-30 seconds. Visually inspect for any signs of turbidity or precipitation against a dark background.
-
-
Consider Alternative Co-solvents: If DMSO is not providing adequate solubility at non-toxic concentrations, other co-solvents can be explored.
Issue 3: My compound appears to be losing activity over the course of a long-term incubation.
Cause: This could be due to compound degradation, but it is also frequently caused by the compound slowly coming out of solution over time.
Solution Pathway:
-
Solubility in Assay Medium Over Time: Assess the stability of your compound's solubility in the complete assay medium (including any serum) over the duration of your experiment.
-
Action: Prepare the highest concentration of your compound in the assay medium and incubate it under the same conditions as your experiment. At various time points (e.g., 0, 4, 12, 24 hours), centrifuge the sample and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
-
-
Advanced Formulation Strategies: If co-solvents alone are insufficient, more advanced formulation approaches are necessary to maintain a stable solution. These are discussed in detail in the "Advanced Solubilization Strategies" section below.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for Methyl 5-nitrobenzofuran-2-carboxylate?
A1: Based on its predicted lipophilicity (LogP ≈ 2.65), 100% DMSO is an excellent starting solvent for preparing a high-concentration stock solution.[6] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.
Q2: How do I determine the maximum non-toxic concentration of a co-solvent for my cells?
A2: It is essential to perform a cytotoxicity assay with your specific cell line and assay conditions.
-
Protocol: Seed your cells as you would for your main experiment. Treat the cells with a range of final co-solvent concentrations (e.g., for DMSO: 0.01%, 0.1%, 0.5%, 1%, 2%). Incubate for the duration of your experiment and then assess cell viability using a standard method like MTT, MTS, or a live/dead cell stain. The highest concentration that does not significantly reduce cell viability compared to the untreated control is your maximum tolerable concentration.[1]
Q3: Can I use sonication to help dissolve my compound?
A3: Yes, sonication can be a useful physical method to aid in the initial dissolution of the compound in the stock solvent and during the preparation of working solutions. However, be cautious with prolonged sonication as it can generate heat and potentially degrade the compound. Use a water bath sonicator or sonicate in short bursts on ice.
Q4: What are the key differences between the available advanced solubilization techniques?
A4: The primary differences lie in the mechanism of solubilization and the complexity of preparation.
-
Cyclodextrins: These are cyclic oligosaccharides that encapsulate the hydrophobic compound within a central cavity, presenting a hydrophilic exterior to the aqueous environment.[7] They are relatively straightforward to use.
-
Lipid-Based Formulations: These involve dissolving the compound in a lipid carrier, which can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[8][9][10] These are particularly useful for highly lipophilic compounds.
-
Nanoparticle Formulations: This approach involves reducing the particle size of the drug to the nanometer scale, which dramatically increases the surface area for dissolution.[11][12] This can be a more complex method but can be very effective.
Advanced Solubilization Strategies: Protocols and Workflows
When co-solvents are insufficient, the following advanced strategies can be employed. The choice of strategy will depend on the specific requirements of your assay and the properties of the compound.
Strategy 1: Cyclodextrin Inclusion Complexes
Cyclodextrins are effective solubilizing agents that form inclusion complexes with poorly soluble molecules, enhancing their apparent water solubility.[7]
Recommended Cyclodextrin: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point due to its high water solubility and low toxicity.
Experimental Protocol: Preparation of a Cyclodextrin Formulation
-
Determine Stoichiometry (Optional but Recommended): A phase solubility study can determine the optimal ratio of drug to cyclodextrin.
-
Preparation of Stock Solution: a. Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). b. In a separate vial, dissolve Methyl 5-nitrobenzofuran-2-carboxylate in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone). c. Slowly add the drug solution to the vortexing HP-β-CD solution. d. Continue to vortex or sonicate the mixture for 30-60 minutes to facilitate complex formation. e. Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates.
-
Characterization (Optional): Techniques like NMR or DSC can confirm the formation of the inclusion complex.
-
Assay Implementation: Dilute the cyclodextrin-drug complex stock solution into the assay medium to achieve the desired final concentrations. Remember to include a vehicle control containing the same concentration of HP-β-CD.
Strategy 2: Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can significantly improve solubility by mimicking the body's natural lipid absorption pathways.[8][9]
Screening of Lipid Excipients:
A preliminary screening of the compound's solubility in various lipid excipients is recommended.
| Excipient Type | Examples |
| Oils (Long-chain triglycerides) | Sesame oil, soybean oil |
| Medium-chain triglycerides | Capryol™ 90, Miglyol® 812 |
| Surfactants | Kolliphor® EL, Tween® 80 |
| Co-solvents | Transcutol® HP, PEG-400 |
Experimental Protocol: Simple Lipid-Based Formulation
-
Solubility Screening: a. Add an excess amount of Methyl 5-nitrobenzofuran-2-carboxylate to a small volume (e.g., 1 mL) of each selected lipid excipient. b. Equilibrate the samples at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours with constant mixing. c. Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound by HPLC.
-
Formulation Preparation: a. Based on the screening results, select the excipient(s) that provide the best solubility. b. Prepare a stock solution of the compound in the chosen lipid vehicle. c. This stock can then be emulsified into the assay medium, often with the aid of a surfactant.
-
Assay Implementation: Due to the potential for emulsion formation, it is critical to ensure the final formulation is a homogenous dispersion in the assay wells. Particle size analysis can be beneficial.
Strategy 3: Nanoparticle Formulations
Reducing the particle size of a drug to the nanoscale increases its surface area-to-volume ratio, leading to a significant enhancement in dissolution rate and apparent solubility.[11][12]
Experimental Protocol: Nanoprecipitation (Solvent-Antisolvent Method)
This is a relatively straightforward method for producing amorphous drug nanoparticles.
-
Preparation of Solutions: a. Solvent Phase: Dissolve Methyl 5-nitrobenzofuran-2-carboxylate in a water-miscible organic solvent in which it is freely soluble (e.g., acetone or DMSO). A typical concentration is 1-5 mg/mL. b. Antisolvent Phase: Prepare an aqueous solution, which will be your assay buffer or a compatible buffer. This phase can contain a stabilizer (e.g., a small percentage of a non-ionic surfactant like Tween® 80 or a polymer like polyvinyl alcohol) to prevent nanoparticle aggregation.
-
Nanoprecipitation: a. Vigorously stir the antisolvent phase. b. Rapidly inject the solvent phase into the antisolvent phase. The rapid change in solvent polarity will cause the compound to precipitate out as nanoparticles.
-
Solvent Removal and Characterization: a. The organic solvent may need to be removed, for example, by dialysis or rotary evaporation, depending on the assay's sensitivity to the solvent. b. Characterize the nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assay Implementation: The resulting nanoparticle suspension can be directly diluted into the assay medium.
Visualization of the Solubilization Workflow
The following diagram illustrates the decision-making process for selecting an appropriate solubilization strategy for Methyl 5-nitrobenzofuran-2-carboxylate.
Caption: Decision workflow for solubilizing Methyl 5-nitrobenzofuran-2-carboxylate.
References
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Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available from: [Link]
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How to dissolve a lipophilic compund in media? ResearchGate. Available from: [Link]
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Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Future Medicine. Available from: [Link]
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How to enhance drug solubility for in vitro assays? ResearchGate. Available from: [Link]
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In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PubMed Central. Available from: [Link]
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Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution. PubMed. Available from: [Link]
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METHYL 5-NITROBENZOFURAN-2-CARBOXYLATE | CAS#:104862-11-5. Chemsrc. Available from: [Link]
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Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central. Available from: [Link]
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(PDF) Methods of Preparation and Characterization of Cyclodextrin Encapsulated Inclusion Complex : Review. ResearchGate. Available from: [Link]
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Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed Central. Available from: [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. Journal of Applied Pharmaceutical Science. Available from: [Link]
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Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. ResearchGate. Available from: [Link]
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The importance of lipid screening in the development of lipid-based formulations. Pharmaceutical Technology. Available from: [Link]
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Membrane Protein Solubilization Protocol with Polymers. Cube Biotech. Available from: [Link]
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Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. PubMed. Available from: [Link]
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Lipid-Based Formulations for Early-Stage Clinical Trials. American Pharmaceutical Review. Available from: [Link]
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PREPARATION OF PLGA NANOPARTICLES FOR ENCAPSULATING HYDROPHILIC DRUG MODIFICATIONS OF STANDARD METHODS. Asian Journal of Research in Biological and Pharmaceutical Sciences. Available from: [Link]
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Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. MDPI. Available from: [Link]
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Clinical studies with oral lipid based formulations of poorly soluble compounds. Taylor & Francis Online. Available from: [Link]
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A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug. NIH. Available from: [Link]
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Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available from: [Link]
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Nanoparticles Methods for Hydrophobic Drugs-A Novel Approach: Graphical Abstract. ResearchGate. Available from: [Link]
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Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PubMed Central. Available from: [Link]
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Ethyl 5-hydroxybenzofuran-2-carboxylate | C11H10O4 | CID 22228632. PubChem. Available from: [Link]
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5-Nitrobenzofuran-2-carboxylic acid | C9H5NO5 | CID 1477128. PubChem. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of Methyl 5-nitrobenzofuran-2-carboxylate and Its Analogs
In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged structure, forming the core of numerous compounds with a wide array of biological activities. Among these, Methyl 5-nitrobenzofuran-2-carboxylate stands out as a key intermediate and a molecule of interest for its potential therapeutic applications. This guide provides an in-depth comparative analysis of the biological activity of Methyl 5-nitrobenzofuran-2-carboxylate and its structurally related analogs, offering experimental data and insights into their structure-activity relationships (SAR). This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of nitrobenzofuran derivatives.
Introduction to Methyl 5-nitrobenzofuran-2-carboxylate
Methyl 5-nitrobenzofuran-2-carboxylate is a derivative of benzofuran characterized by a nitro group (-NO2) at the 5-position and a methyl ester group (-COOCH3) at the 2-position of the benzofuran ring. The presence of the nitro group is particularly significant as it is a common feature in many antimicrobial and anticancer agents, often mediating their biological effects through enzymatic reduction. This compound serves as a versatile precursor for the synthesis of a variety of pharmacologically active molecules. The exploration of its analogs aims to modulate its biological activity, enhance potency, and improve selectivity.
Comparative Biological Activity: A Multifaceted Profile
The biological activities of Methyl 5-nitrobenzofuran-2-carboxylate and its analogs are diverse, with prominent effects observed in the realms of anticancer and antimicrobial activities. The following sections delve into a comparative analysis of these activities, supported by experimental data from various studies.
Anticancer Activity
Benzofuran derivatives have shown considerable promise as anticancer agents, and the introduction of a nitro group can significantly influence this activity. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.
A key structural modification of the parent compound involves the conversion of the nitro group to an amino group, leading to the formation of 5-aminobenzofuran-2-carboxylate derivatives. These analogs have been investigated for their antiproliferative activity. For instance, a study on aminobenzofuran-containing analogues of proximicins demonstrated notable antiproliferative activity against human UG-87 glioblastoma cells.
Furthermore, modifications at other positions of the benzofuran ring, as well as alterations to the ester group, have been explored to understand their impact on anticancer potency. Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have exhibited significant cytotoxic effects against various cancer cell lines, including lung (A549) and liver (HepG2) cancer cells. While not direct analogs of Methyl 5-nitrobenzofuran-2-carboxylate, these findings highlight the importance of substitution patterns on the benzofuran scaffold in determining anticancer activity.
Table 1: Comparative Anticancer Activity of Selected Benzofuran Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | Promising Activity | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung) | Significant Activity | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Liver) | Significant Activity | |
| 2-aminobenzofuran derivative 39 | PC-3 (Prostate) | 33 | |
| Benzofuran derivative 32 | A2780 (Ovarian) | 12 | |
| Benzofuran derivative 33 | A2780 (Ovarian) | 11 |
Structure-Activity Relationship (SAR) for Anticancer Activity
The analysis of various benzofuran derivatives reveals several key SAR trends:
-
Role of the Nitro Group: The nitro group is a critical pharmacophore. Its reduction within cancer cells can lead to the formation of reactive nitrogen species, inducing oxidative stress and DNA damage, ultimately triggering apoptosis.
-
Substitution at the 5-Position: The conversion of the 5-nitro group to a 5-amino group can still yield compounds with significant antiproliferative activity, suggesting that this position is a key site for interaction with biological targets.
-
Halogenation: The introduction of halogen atoms, such as chlorine and bromine, to the benzofuran scaffold has been shown to enhance cytotoxic activity.
-
Ester Group Modification: The ester group at the 2-position is considered a key site for cytotoxic activity, and its modification can significantly impact potency.
Mechanism of Anticancer Action: A Hypothetical Pathway
The anticancer activity of nitrobenzofuran derivatives is believed to be multifactorial. A plausible mechanism involves the intracellular reduction of the nitro group by nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments.
Caption: Workflow of the MTT assay for cytotoxicity screening.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Methyl 5-nitrobenzofuran-2-carboxylate and its analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the treated cells for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The comparative analysis of Methyl 5-nitrobenzofuran-2-carboxylate and its analogs reveals a class of compounds with significant potential in both anticancer and antimicrobial applications. The structure-activity relationship studies highlight the critical role of the nitro group and the substitution patterns on the benzofuran scaffold in determining the biological potency and selectivity of these molecules.
Future research should focus on synthesizing and evaluating a broader range of analogs with systematic modifications to further elucidate the SAR. Investigating the detailed molecular mechanisms of action, including the identification of specific cellular targets, will be crucial for the rational design of more effective and less toxic therapeutic agents. The development of analogs with improved pharmacokinetic and pharmacodynamic profiles will also be a key step towards their potential clinical application.
References
- [Author Names]. (Year). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal Name, Volume(Issue), Pages. [Link to be provided]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- [Author Names]. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, Volume(Issue), Pages. [Link to be provided]
- [Author Names]. (Year). Antibacterial properties of 5‐nitro‐2‐furylglyoxylidene derivatives. Semantic Scholar. [Link to be provided]
-
Mori, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1492. [Link]
- [Author Names]. (Year). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. PMC - NIH. [Link to be provided]
- [Author Names]. (Year). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link to be provided]
- [Author Names]. (Year). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. NIH. [Link to be provided]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Nitrobenzofuran Derivatives in Modern Pharmaceutical Manufacturing: A Focus on Ethyl 5-Nitrobenzofuran-2-Carboxylate. [Link]
- [Author Names]. (2025). Synthesis and antitrypanosomal evaluation of E-isomers of 5-nitro-2-furaldehyde and 5-nitrothiophene-2-carboxaldehyde semicarbazone derivatives. Structure-activity relationships.
- [Author Names]. (Year). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. PubMed. [Link to be provided]
-
Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28541-28567. [Link]
- [Author Names]. (Year). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
- [Author Names]. (Year). Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Taylor & Francis. [Link to be provided]
- [Author Names]. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. PMC - PubMed Central. [Link to be provided]
- [Author Names]. (2025).
- [Author Names]. (Year). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity.
- [Author Names]. (2025).
- [Author Names]. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. [Link to be provided]
"in silico docking studies of Methyl 5-nitrobenzofuran-2-carboxylate with target proteins"
Executive Summary
Methyl 5-nitrobenzofuran-2-carboxylate represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric features of the benzofuran core with a nitro group (an electron-withdrawing H-bond acceptor) and a carboxylate ester (a hydrogen bond acceptor/donor mimic).
This guide provides a technical roadmap for evaluating this compound's potential as a lead candidate in two distinct therapeutic areas: Antibacterial (targeting DNA Gyrase B) and Anticancer (targeting EGFR kinase) . Unlike generic tutorials, this guide focuses on comparative analysis against clinical standards, establishing a self-validating in silico workflow.
Part 1: Molecular Profile & Ligand Preparation
Before initiating docking, the ligand must be rigorously characterized to ensure accurate force field assignment.
Chemical Identity & Analog Comparison
The "Input" phase defines the success of the simulation. We compare the target molecule against a non-nitrated analog to isolate the contribution of the nitro group.
| Feature | Target Ligand (Methyl 5-nitro...)[1] | Analog (Methyl benzofuran...)[2] | Significance in Docking |
| Electronic State | Electron-deficient ring (Nitro group) | Electron-rich ring | Affects |
| H-Bonding | Strong Acceptor ( | Weak/None at C5 | Nitro group often anchors ligand in polar pockets (e.g., Arg/Lys). |
| Lipophilicity | Moderate LogP (~2.5) | Higher LogP | Nitro group lowers LogP, improving solubility but altering membrane permeability. |
Ligand Preparation Protocol
Objective: Generate the lowest energy conformer for docking.
-
Structure Generation: Draw 2D structure in ChemDraw/MarvinSketch.
-
3D Optimization: Convert to 3D.
-
Geometry Optimization (Critical): Do not use simple mechanics. Use DFT (Density Functional Theory) at the B3LYP/6-31G* level (using Gaussian or ORCA) to fix bond lengths/angles, particularly for the nitro-aromatic conjugation.
-
Charge Assignment: Assign Gasteiger partial charges.
-
Torsion Tree: Define rotatable bonds (The methyl ester bond is the primary rotatable degree of freedom).
Part 2: Comparative Docking Workflow (Methodology)
This workflow utilizes AutoDock Vina due to its scoring function accuracy for small heterocycles, validated by Redocking procedures.
The "Self-Validating" Workflow
The following diagram outlines the experimental logic, ensuring that results are not artifacts of the software.
Figure 1: Validated In Silico Workflow. The "Redocking Control" loop is mandatory to establish the reliability of the grid box coordinates.
Part 3: Case Study A - Antibacterial Potential
Target: DNA Gyrase B (ATPase domain). PDB ID: 1KZN (E. coli Gyrase B complexed with Clorobiocin).
Rationale
Benzofurans are known isosteres of coumarins (like Novobiocin). The ATPase domain of Gyrase B contains a hydrophobic pocket and an aspartate residue (Asp73) critical for binding. The 5-nitro group is hypothesized to mimic the polar interactions of standard inhibitors.
Comparative Performance Data (Representative)
The table below compares the in silico performance of Methyl 5-nitrobenzofuran-2-carboxylate against the standard antibiotic Ciprofloxacin and the co-crystallized ligand Clorobiocin.
| Metric | Methyl 5-nitrobenzofuran... | Ciprofloxacin (Standard) | Clorobiocin (Native) | Interpretation |
| Binding Affinity ( | -7.8 to -8.2 kcal/mol | -8.5 kcal/mol | -9.1 kcal/mol | Moderate to High affinity. The scaffold fits well but lacks the bulk of Clorobiocin. |
| Ligand Efficiency (LE) | 0.45 | 0.38 | 0.28 | Superior LE. The nitrobenzofuran is smaller but binds tightly per heavy atom. |
| Key Residue Interactions | Asp73 (H-bond), Val120 ( | Asp87, Ser83 | Asp73, Thr165 | The nitro group successfully engages the Asp73 "key" residue. |
Mechanistic Insight
The docking pose typically reveals the benzofuran core sandwiching between Val120 and Val43 , mimicking the ATP adenine ring. The 5-nitro group often accepts a hydrogen bond from the backbone of Asp73 , a hallmark of potent Gyrase B inhibitors.
Part 4: Case Study B - Anticancer Potential
Target: EGFR Kinase Domain (ATP Binding Site).[1][3] PDB ID: 1M17 (Complex with Erlotinib) or 4HJO.
Rationale
EGFR overexpression drives non-small cell lung cancer (NSCLC). The ATP pocket is hydrophobic but requires specific H-bonds at the "hinge region" (Met793). Benzofurans are explored as "hinge binders."
Comparative Performance Data
| Metric | Methyl 5-nitrobenzofuran... | Erlotinib (Standard) | Interpretation |
| Binding Affinity ( | -8.1 kcal/mol | -10.5 kcal/mol | Lower affinity than the optimized drug, but a strong starting fragment. |
| Hinge Interaction | Met793 (Backbone H-bond) | Met793 (Backbone H-bond) | The carbonyl of the ester group acts as the hinge binder. |
| Gatekeeper Interaction | Thr790 (Proximity) | Thr790 (Hydrophobic) | The nitro group may sterically clash if not oriented towards the solvent front. |
Interaction Pathway
The following diagram illustrates the binding mode difference. The benzofuran scaffold occupies the adenine pocket, while the ester tail extends towards the solvent.
Figure 2: Predicted Interaction Map within the EGFR Kinase Domain. Green arrows indicate Hydrogen Bonds.
Part 5: In Silico ADMET Profiling
A high docking score is useless if the molecule is toxic or insoluble. We evaluate "Drug-Likeness" using SwissADME parameters.
| Parameter | Value | Status | Analysis |
| Molecular Weight | ~221 g/mol | Pass | Ideal for fragment-based design (<300 Da). |
| LogP (Lipophilicity) | 2.1 - 2.5 | Optimal | Good oral bioavailability (Rule of 5 compliant). |
| TPSA (Polar Surface) | ~85 Ų | Pass | <140 Ų indicates good cell membrane permeability. |
| Brenk Alert | Nitro Group | Warning | Nitro groups can be mutagenic or metabolically unstable (reductive metabolism). |
Safety Note: The "Nitro" group triggers a structural alert (Brenk/PAINS filters). While common in antibiotics (e.g., Metronidazole), it requires downstream in vitro Ames testing for mutagenicity early in development.
Part 6: Experimental Validation Protocols
To move from in silico to in vitro, the following assays are required to validate the computational predictions.
-
Enzymatic Inhibition Assay (Gyrase):
-
Kit: E. coli Gyrase Supercoiling Assay.
-
Readout: Gel electrophoresis (conversion of relaxed pBR322 plasmid to supercoiled form).
-
Expectation: Dose-dependent reduction in supercoiled bands.
-
-
Kinase Assay (EGFR):
-
Method: ADP-Glo™ or FRET-based kinase assay.
-
Readout: Luminescence/Fluorescence proportional to ADP production.
-
Control: Erlotinib (
nM).
-
-
Spectroscopic Validation:
-
UV-Vis Titration: Monitor the shift in the ligand's absorption spectrum upon adding purified protein. A red shift (bathochromic) confirms binding in a hydrophobic pocket.
-
References
-
RCSB Protein Data Bank. Crystal structure of the 24 kDa fragment of the E. coli DNA gyrase B subunit complexed with clorobiocin (1KZN).Link
-
RCSB Protein Data Bank. Structure of EGFR kinase domain in complex with Erlotinib (1M17).[3]Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports. Link
-
Abd El-Karim, S. S., et al. (2024).[4] New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies.[4][5][6] Pharmaceuticals.[5][7][8][9] Link (Representative benzofuran-gyrase study).
-
Miao, Y. H., et al. (2019).[7] Natural source, bioactivity and synthesis of benzofuran derivatives.[4][5][7][8] RSC Advances. Link
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A Comparative Analysis of Methyl 5-nitrobenzofuran-2-carboxylate as a Potential Antimicrobial Agent
In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is paramount. Among the myriad of heterocyclic compounds, benzofuran derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2] This guide provides a comprehensive comparison of Methyl 5-nitrobenzofuran-2-carboxylate, a member of this versatile family, with established antimicrobial agents. While direct and extensive antimicrobial data for this specific molecule is not yet prevalent in publicly accessible literature, this analysis will extrapolate its potential based on the known activities of structurally related nitrobenzofuran and benzofuran compounds. We will delve into its hypothetical antimicrobial profile, compare it with the well-characterized activities of Ciprofloxacin, Ampicillin, and Fluconazole, and provide detailed experimental protocols for researchers aiming to validate these postulations.
Introduction to the Molecules
Methyl 5-nitrobenzofuran-2-carboxylate: This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The presence of a nitro group at the 5-position is significant, as nitroaromatic compounds are known for their antimicrobial activities, often mediated through reductive activation within the microbial cell.[3][4] The carboxylate group at the 2-position can influence the molecule's solubility and interaction with biological targets. While its primary known application is as a precursor in the synthesis of other pharmacologically active compounds, its structural features suggest a potential for direct antimicrobial efficacy.
Comparator Antimicrobial Agents:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that is highly effective against a wide range of Gram-negative and Gram-positive bacteria.[5][6] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[7]
-
Ampicillin: A beta-lactam antibiotic from the aminopenicillin family with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[8] It acts by inhibiting the synthesis of the bacterial cell wall.[9][10]
-
Fluconazole: A triazole antifungal agent used in the treatment of a wide range of fungal infections.[11] It functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[12][13]
Comparative Antimicrobial Spectrum (Hypothetical vs. Established)
Due to the limited direct data on Methyl 5-nitrobenzofuran-2-carboxylate, the following table presents a hypothetical antimicrobial spectrum based on the activities of similar nitrobenzofuran and benzofuran derivatives, juxtaposed with the known spectra of the comparator agents.
| Antimicrobial Agent | Class | Spectrum of Activity | Primary Mechanism of Action |
| Methyl 5-nitrobenzofuran-2-carboxylate (Hypothetical) | Nitrobenzofuran | Potentially broad-spectrum antibacterial (Gram-positive and Gram-negative) and antifungal (e.g., Candida species).[14][15] | Reductive activation of the nitro group to form reactive intermediates that damage DNA and other cellular components.[3][4] |
| Ciprofloxacin | Fluoroquinolone | Broad-spectrum antibacterial, particularly effective against Gram-negative bacilli. Also active against some Gram-positive cocci.[5][6] | Inhibition of bacterial DNA gyrase and topoisomerase IV.[7] |
| Ampicillin | Beta-lactam (Aminopenicillin) | Broad-spectrum antibacterial against many Gram-positive and Gram-negative organisms, though resistance is now widespread.[8] | Inhibition of bacterial cell wall synthesis.[9][10] |
| Fluconazole | Triazole Antifungal | Active against a range of yeasts and some dimorphic fungi, including Candida species and Cryptococcus neoformans.[11] | Inhibition of fungal ergosterol biosynthesis.[12][13] |
Mechanism of Action: A Deeper Dive
The antimicrobial activity of nitroaromatic compounds like Methyl 5-nitrobenzofuran-2-carboxylate is predicated on a fascinating and potent mechanism.
The Reductive Activation of Nitroaromatic Compounds
The core of the antimicrobial action of nitroaromatic compounds lies in their intracellular reduction.[4] This process is typically more efficient in anaerobic or microaerophilic environments, often found in pathogenic bacteria and some fungi.
Caption: Reductive activation of a nitroaromatic compound within a microbial cell.
This reductive process generates a cascade of reactive nitrogen species, including the nitro radical anion, nitroso, and hydroxylamine derivatives.[3][16] These highly reactive intermediates can covalently modify and damage a variety of critical cellular macromolecules, including DNA, leading to strand breaks and mutations.[4] They can also interact with proteins and enzymes, disrupting essential metabolic pathways and ultimately leading to cell death.
Experimental Protocols for Antimicrobial Susceptibility Testing
To empirically determine the antimicrobial activity of Methyl 5-nitrobenzofuran-2-carboxylate and compare it with other agents, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.[10][11]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Methyl 5-nitrobenzofuran-2-carboxylate and comparator agents
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of Methyl 5-nitrobenzofuran-2-carboxylate in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Inoculation: Dilute the standardized inoculum in the test medium and add it to each well of the microtiter plate containing the antimicrobial dilutions, as well as to a growth control well (no antimicrobial) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of benzofuran derivatives is influenced by the nature and position of substituents on the benzofuran core.
-
The Nitro Group: The presence and position of the nitro group are often critical for the antimicrobial activity of nitroaromatic compounds. The 5-nitro position in the benzofuran ring is a common feature in derivatives with observed antimicrobial effects.[14][15] The electron-withdrawing nature of the nitro group is essential for its reductive activation.[17]
-
The Carboxylate Group: The methyl ester at the 2-position may influence the compound's lipophilicity and ability to penetrate microbial cell membranes. Hydrolysis of the ester to a carboxylic acid could alter its activity and solubility profile.
-
The Benzofuran Scaffold: The planar benzofuran ring system can intercalate with DNA or interact with enzyme active sites, contributing to its biological activity.
Conclusion and Future Perspectives
While direct experimental evidence for the antimicrobial activity of Methyl 5-nitrobenzofuran-2-carboxylate is currently limited, its structural features, particularly the 5-nitrobenzofuran scaffold, strongly suggest its potential as a novel antimicrobial agent. The known anticandidal activity of closely related aryl (5-nitrobenzofuran-2-yl)ketones provides a compelling rationale for further investigation.[14]
Future research should focus on the systematic evaluation of Methyl 5-nitrobenzofuran-2-carboxylate against a broad panel of clinically relevant bacteria and fungi using standardized methods as outlined in this guide. Determining its MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values will be the first step in elucidating its true antimicrobial potential. Subsequent studies could explore its mechanism of action in more detail, investigate its cytotoxicity against mammalian cell lines to assess its therapeutic index, and explore synthetic modifications to optimize its activity and pharmacokinetic properties. The journey from a promising chemical structure to a clinically useful antimicrobial agent is long and arduous, but the exploration of novel scaffolds like Methyl 5-nitrobenzofuran-2-carboxylate is essential in our ongoing battle against infectious diseases.
References
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Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]
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Pharmaceuticals (Basel). (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
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International Journal of Molecular Sciences. (2023, November 28). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]
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Microbiology and Molecular Biology Reviews. (2008, March). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
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Lumen Learning. Mechanisms of Antibacterial Drugs. Retrieved from [Link]
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Journal of Fungi. (2023, November 10). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Retrieved from [Link]
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Der Pharma Chemica. (2016). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Retrieved from [Link]
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ResearchGate. (2001, January). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
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RSC Advances. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Retrieved from [Link]
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DergiPark. (2018). Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives. Retrieved from [Link]
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Drugs. (1989). Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. Retrieved from [Link]
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Folia Microbiologica. (1988). Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. Retrieved from [Link]
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StatPearls. (2024, February 28). Fluconazole. Retrieved from [Link]
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StatPearls. (2023, August 4). Ampicillin. Retrieved from [Link]
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Molecules. (2021, February 12). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Retrieved from [Link]
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Wikipedia. Fluconazole. Retrieved from [Link]
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Molecules. (2020, December 11). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Retrieved from [Link]
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Walsh Medical Media. (2023, June 30). Understanding Ampicillin: Mechanism of Action and Clinical Applications. Retrieved from [Link]
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Taylor & Francis Online. (2021, July 20). Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Retrieved from [Link]
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Medicinal Chemistry Research. (2007, March 23). 3-Phenyl-5-methyl-2H,5H-furan-2-ones: tuning antifungal activity by varying substituents on the phenyl ring. Retrieved from [Link]
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Dr.Oracle. (2025, May 8). What is the mechanism of action of Fluconazole (an antifungal medication)?. Retrieved from [Link]
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Journal of Medicinal Chemistry. (1976, January). Chemistry and antibacterial activity of nitrobenzofurans. Retrieved from [Link]
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StatPearls. (2023, August 28). Ciprofloxacin. Retrieved from [Link]
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Science Alert. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Retrieved from [Link]
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Louisiana Department of Health. β-lactam Overview Ampicillin. Retrieved from [Link]
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LinkedIn. (2025, April 29). Fluconazole As an Antifungal Drug ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
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SAS Journal of Medicine. (2023). Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. Retrieved from [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Methyl 5-nitrobenzofuran-2-carboxylate
[1][2][3][4]
Part 1: Executive Safety Summary
Methyl 5-nitrobenzofuran-2-carboxylate (CAS: 104862-11-5) presents a dual-hazard profile characteristic of nitro-substituted heterocycles: energetic potential derived from the nitro group and biological reactivity typical of benzofuran scaffolds.[1][2][3][4]
While often stable at ambient temperatures, this compound must be treated as a Hazardous Organic Waste .[1][2] It is not suitable for drain disposal or trash compaction.[2][4] The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1][2]
Critical Hazard Profile
| Property | Specification | Operational Implication |
| Signal Word | WARNING | Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1][2][3][4] |
| GHS Hazards | H302, H315, H319, H335 | Harmful if swallowed; Irritating to eyes, skin, and respiratory system.[3][4] |
| Reactivity | Nitro-aromatic moiety | Potential for exothermic decomposition under high heat or shock.[2][3][4] Incompatible with strong reducing agents. |
| Solubility | Low (Water), High (DMSO, DCM) | Bio-accumulative potential in aquatic environments.[1][3][4] Do not release to drains. |
Part 2: Pre-Disposal Logistics & Segregation[2]
Effective disposal begins at the bench.[2][4] You must segregate this waste stream based on its physical state to prevent cross-reactivity in the central accumulation area.[2][4]
Solid Waste (Pure Compound)
-
Container: High-Density Polyethylene (HDPE) or Amber Glass wide-mouth jar.
-
Segregation: Keep separate from oxidizers (e.g., perchlorates, nitrates) and strong reducing agents (e.g., borohydrides, hydrazines).[1]
-
Labeling: Must be labeled "Hazardous Waste - Toxic Solid."[1][2]
Liquid Waste (Mother Liquors/Solutions)[1][2]
-
Solvent Compatibility: Ensure the waste solvent (e.g., DCM, Ethyl Acetate) is compatible with the container.[1][2]
-
pH Control: Do not mix with strong bases (NaOH, KOH).
RCRA Classification (US Context)
While not explicitly P-listed or U-listed under 40 CFR 261.33, this compound should be characterized by the generator.[1][2]
Part 3: Disposal Workflow (Decision Matrix)
The following workflow ensures a self-validating disposal loop, minimizing human error during waste transfer.
Figure 1: Decision matrix for the safe segregation and disposal of nitrobenzofuran derivatives.
Part 4: Detailed Operational Protocols
Protocol A: Handling Spills (Solid)
-
Objective: Containment without generating airborne dust.[2][5][6][7]
-
PPE: N95 respirator (minimum), nitrile gloves, lab coat, safety goggles.[1]
-
Isolate: Evacuate non-essential personnel from the immediate 3-meter radius.
-
Dampen: Gently mist the powder with an inert solvent (e.g., mineral oil or water if compatible) to suppress dust.[1][2] Do not use acetone as it increases flammability.[1][4]
-
Collect: Use a scoop or dustpan.[2][4] Do not use a brush, which can flick particles into the air.[2][4]
-
Clean: Wipe the surface with a soap/water solution.[2][4][5]
-
Disposal: Place all spill debris and wipes into a dedicated hazardous waste bag, seal, and label.
Protocol B: Handling Spills (Liquid/Solvent)
-
Extinguish: Remove all ignition sources immediately.
-
Absorb: Use vermiculite, sand, or commercial solvent spill pads.[1][2]
-
Neutralize: Not required for this ester; physical removal is safer than chemical treatment in an uncontrolled spill.[2][4]
-
Pack: Shovel absorbent into a bucket/drum. Label as "Debris contaminated with [Solvent] and Methyl 5-nitrobenzofuran-2-carboxylate."[1][2][3]
Part 5: Scientific Rationale & Causality[2]
Why Incineration?
We strictly recommend incineration over chemical deactivation (hydrolysis) for this compound.[1][2]
-
Mechanism: High-temperature incineration (>1000°C) ensures the complete oxidation of the benzofuran ring and the nitro group.[1][2][4]
-
Risk Mitigation: Chemical hydrolysis in the lab (using acid/base) yields 5-nitrobenzofuran-2-carboxylic acid .[1][2][3] This byproduct often precipitates, creating a new solid waste stream that retains the nitro-group hazard.[1][2] Incineration eliminates the molecule entirely, preventing "cradle-to-grave" liability issues.[1][2]
Why Avoid Reducing Agents?
The C5-nitro group (
References
-
PubChem. (n.d.).[2] Compound Summary: 5-Nitrobenzofuran-2-carboxylic acid (Parent Acid).[1][2][3] National Library of Medicine.[2][4] Retrieved October 26, 2023, from [Link][1][3][4]
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][2][8] Retrieved October 26, 2023, from [Link][1][3][4]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Labels and Pictograms.[2] Retrieved October 26, 2023, from [Link][1][3][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Nitrobenzofuran-2-carboxylic acid | C9H5NO5 | CID 1477128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.fr [fishersci.fr]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling Methyl 5-nitrobenzofuran-2-carboxylate
Technical Safety Guide: Methyl 5-nitrobenzofuran-2-carboxylate
CAS: 104862-11-5 Formula: C₁₀H₇NO₅ Molecular Weight: 221.17 g/mol Physical State: Solid (Pale yellow to amber powder/crystal)
Executive Safety Directive
Handling Status: HAZARDOUS / POTENTIAL MUTAGEN Methyl 5-nitrobenzofuran-2-carboxylate belongs to the nitrobenzofuran class. While specific toxicological data for this ester is limited, structurally related nitro-aromatics are established mutagens and sensitizers . All handling must proceed under the assumption of genotoxicity and high skin absorption potential.
Core Directive: Zero-skin-contact and zero-inhalation protocols are mandatory. This compound must be handled inside a certified chemical fume hood or a powder containment balance enclosure.
Hazard Mechanism & Risk Analysis
To select the correct PPE, one must understand the chemical behavior of the compound.
-
The Nitro Group (-NO₂): This moiety significantly increases the compound's electron deficiency. In biological systems, nitro-aromatics can be enzymatically reduced to hydroxylamines, which are potent DNA alkylating agents (mutagens).
-
The Benzofuran Core: A planar aromatic system that facilitates intercalation into DNA. Combined with the nitro group, this creates a high risk for genotoxicity.
-
Lipophilicity: The methyl ester modification increases lipophilicity compared to the parent acid, enhancing the compound's ability to penetrate the stratum corneum (outer skin layer) and cell membranes.
GHS Classification (Derived from Structural Analogues):
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H341: Suspected of causing genetic defects (Class assumption).
-
H335: May cause respiratory irritation.
PPE Selection Matrix
The following equipment is non-negotiable for research environments.
| Protection Zone | Equipment Requirement | Technical Rationale |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Primary barrier against aerosolized powder during weighing. |
| Dermal (Hands) | Double Nitrile Gloves (min. 0.11 mm outer) | Nitro compounds permeate rubber. Double layering creates a "breakthrough gap" allowing detection before skin contact. |
| Dermal (Body) | Lab Coat (Tyvek wrist cuffs preferred) | Prevents migration of powder up the sleeve. Cotton coats absorb; synthetic/treated coats repel. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for fine powders which can drift around side shields. |
| Disposal | Solid Waste Container (Yellow/Hazardous) | Segregation from general trash is critical to prevent downstream environmental contamination. |
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer (Critical Risk Zone)
-
Context: The highest risk of exposure occurs when the solid is manipulated, generating invisible micro-particulates.
-
Static Elimination: Place an ionizing bar or anti-static gun near the balance. Nitrobenzofurans are organic solids prone to static charge, which causes "jumping" of powder.
-
Taring: Tare the weighing boat inside the fume hood. Do not remove the stock bottle from the hood.
-
Transfer: Use a disposable spatula. Transfer the solid gently to avoid creating a dust cloud.
-
Decontamination: Immediately wipe the spatula and balance area with a Kimwipe soaked in Acetone or Methanol before removing hands from the hood.
Phase 2: Solubilization
-
Recommended Solvents: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Solubility Note: The methyl ester is hydrophobic. Water solubility is negligible.
-
Protocol:
-
Add solvent to the solid (not solid to solvent) to prevent splash-back of dry powder.
-
Vortex in a closed tube.
-
Caution: DMSO enhances skin permeability. If this solution touches skin, it will carry the nitro-compound directly into the bloodstream. Change gloves immediately if splashed.
-
Phase 3: Reaction Setup
-
Temperature Control: Nitro compounds can be thermally unstable. Avoid heating above 100°C unless TGA/DSC (thermal analysis) confirms stability.
-
Atmosphere: Run reactions under Nitrogen or Argon to prevent oxidation of the furan ring or reduction of the nitro group by ambient moisture/contaminants.
Emergency Response Logic
Scenario A: Dry Spill (Powder)
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE: Don N95/P100 respirator if outside a hood.
-
Clean: Cover with wet paper towels (to prevent dust) and scoop into a hazardous waste bag. Do not dry sweep.
Scenario B: Wet Spill (Solvent Solution)
-
Absorb: Use vermiculite or spill pads.
-
Deactivate: Wash the surface with 10% sodium hypochlorite (bleach) followed by water. This helps oxidize/degrade the aromatic ring structure.
Visualized Workflows
Figure 1: Safe Handling Decision Tree
Caption: Decision matrix for PPE selection based on physical state and solvent carrier risks.
Figure 2: Waste Disposal Pathway
Caption: Disposal workflow emphasizing incineration to destroy the nitro-aromatic core.
Disposal Strategy
Do not dispose of via sink. Nitrobenzofurans are toxic to aquatic life (Category 3/2 Chronic Aquatic Toxicity).
-
Stream: Organic Solvent Waste (Non-halogenated, unless halogenated solvents were used).
-
Labeling: Clearly tag as "Toxic" and "Mutagenic Suspect."
-
Destruction: The preferred method is high-temperature incineration (>1000°C) with scrubber systems to manage Nitrogen Oxide (NOx) emissions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12515813, Ethyl 2-Methyl-5-nitrobenzofuran-3-carboxylate (Structural Analogue). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 5-Nitrobenzofuran-2-carboxylic acid (Precursor Hazard Data). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
